Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Description
BenchChem offers high-quality Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXMMJXOBCYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
A Versatile Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] Its structural uniqueness lies in its tri-functional nature , offering three distinct sites for chemical modification with orthogonal reactivity profiles. This "plug-and-play" capability allows researchers to sequentially construct complex bioactive molecules—such as kinase inhibitors and receptor antagonists—with high regiocontrol.
This guide details the physiochemical properties, synthetic accessibility, and, most critically, the reactivity logic required to exploit this scaffold effectively. We provide validated protocols for SNAr displacements and Palladium-catalyzed cross-couplings, supported by mechanistic insights.
Physiochemical Profile
| Property | Data |
| CAS Number | 1097250-94-6 |
| IUPAC Name | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate |
| Molecular Formula | C₇H₆BrClN₂O₂ |
| Molecular Weight | 265.49 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 45–48 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) |
Synthetic Accessibility
The industrial synthesis of this scaffold typically follows a linear three-step sequence starting from commercially available diethyl oxalacetate. This route ensures high atom economy and scalability.
Mechanistic Pathway[3][4]
-
Condensation: Diethyl oxalacetate condenses with formamidine acetate to form the pyrimidine ring (Ethyl 6-hydroxypyrimidine-4-carboxylate).
-
Electrophilic Bromination: The electron-rich C5 position is brominated using elemental bromine or NBS.
-
Deoxychlorination: The hydroxyl group (tautomeric with the carbonyl) is converted to a chloride using phosphorus oxychloride (POCl₃), yielding the final target.
Figure 1: Step-wise synthetic route to Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate.
Reactivity & Functionalization Logic
The core value of this scaffold is the reactivity hierarchy of its three functional groups. Understanding this order is crucial to avoiding side reactions.
The Reactivity Hierarchy
-
C6-Chlorine (Most Reactive): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The pyrimidine nitrogens and the electron-withdrawing ester at C4 activate this position.
-
C5-Bromine (Intermediate): Less reactive toward SNAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
-
C4-Ester (Least Reactive): Stable under mild SNAr and coupling conditions; can be hydrolyzed or reduced in a final step.
Strategic Workflow
-
Strategy A (SNAr First): Displacement of the C6-Cl with an amine or alkoxide is the standard first step. The C5-Br remains intact, allowing for subsequent cross-coupling.
-
Strategy B (Coupling First): Palladium coupling at C5 is possible but risky. The oxidative addition into C-Br is faster than C-Cl, but the basic conditions required for Suzuki coupling can sometimes trigger hydrolysis of the ester or premature displacement of the chloride. Recommendation: Perform SNAr first whenever possible.
Figure 2: Decision tree for functionalization. Path A is the preferred route for library generation.
Experimental Protocols
Protocol A: Regioselective SNAr at C6
This protocol selectively displaces the chlorine atom with a primary amine without affecting the bromine or ester.
-
Reagents: Target Scaffold (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (1.5 equiv), THF or DMF.
-
Procedure:
-
Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate in anhydrous THF (0.2 M).
-
Cool to 0 °C in an ice bath.
-
Add DIPEA followed by the dropwise addition of the amine.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Yield: Typically 85–95%.
-
-
Note: If using a weaker nucleophile (e.g., aniline), heating to 50–60 °C may be required.
Protocol B: Suzuki-Miyaura Coupling at C5
Performed after the SNAr step to install an aryl or heteroaryl group.
-
Reagents: C6-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with the intermediate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent mixture.
-
Heat to 80–90 °C for 4–12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The pyrimidine core mimics the ATP purine ring. The C6-amino group often forms hydrogen bonds with the hinge region of kinases.
-
Endothelin Receptor Antagonists: Similar 5-bromo-pyrimidine scaffolds are found in drugs like Macitentan , where the 5-position is crucial for hydrophobic pocket occupancy.
-
Fragment-Based Drug Design (FBDD): The distinct vectors of the Br, Cl, and Ester groups allow for rapid exploration of 3D chemical space.
Safety & Handling
-
Hydrolysis Risk: The C6-Cl bond is sensitive to moisture over time. Store under inert gas.
-
Lachrymator Potential: Like many halopyrimidines, this compound can be irritating to mucous membranes. Handle in a fume hood.
-
Waste: Segregate halogenated organic waste.
References
-
Sigma-Aldrich. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate Product Sheet.[5]Link
-
Organic Syntheses. Amino Carbonylation of Hetero Aryl Bromides. (General reactivity of 5-bromopyrimidines). Link
-
Journal of Medicinal Chemistry. Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist.[6] (Context on 5-bromo-pyrimidine scaffolds). Link
-
MDPI Molbank. Synthesis and Crystal Structure of Thiazolopyrimidine Derivatives. (Synthetic pathways for brominated pyrimidine carboxylates). Link
-
BenchChem. Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Protocol adaptation for 5-bromo-6-chloro analogs). Link
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- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 5. ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | 1097250-94-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
1H NMR spectrum of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Introduction: The Imperative for Structural Elucidation
In the landscape of drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound, representing a versatile scaffold for the synthesis of complex molecules with potential biological activity. The presence of a halogenated pyrimidine core coupled with an ethyl ester functional group presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for unambiguously verifying the molecular structure of such compounds in solution.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate. Moving beyond a mere presentation of data, we will delve into the theoretical prediction of the spectrum based on first principles of chemical structure and electronic effects. We will then outline a robust, field-proven experimental protocol for acquiring high-quality spectral data, ensuring reproducibility and scientific rigor. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for routine structural confirmation and in-depth molecular analysis.
Section 1: Theoretical ¹H NMR Spectral Analysis
The foundation of spectral interpretation lies in a thorough analysis of the molecule's structure. By dissecting the electronic environment of each proton, we can predict the key features of the ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their integration values, and their splitting patterns (multiplicity).
Molecular Structure and Proton Environments:
The structure of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate contains three distinct, non-equivalent sets of protons, which will give rise to three unique signals in the ¹H NMR spectrum.
-
Proton Environment A (H-2): This is the lone proton attached to the pyrimidine ring at the C2 position. Its chemical shift is significantly influenced by several factors:
-
Aromaticity: It is part of an aromatic system, which generally shifts protons downfield.
-
Inductive Effects: It is positioned between two highly electronegative nitrogen atoms, which strongly withdraw electron density, causing significant deshielding.
-
Substituent Effects: The electron-withdrawing nature of the bromo, chloro, and ethyl carboxylate groups further deshields this proton.[1][2]
-
Multiplicity: With no adjacent protons (protons on neighboring carbons), this signal will appear as a sharp singlet (s) .
-
-
Proton Environment B (-OCH₂CH₃): These are the two methylene protons of the ethyl ester group.
-
Inductive Effects: They are directly bonded to an oxygen atom, which is strongly electronegative and deshields them, shifting them downfield relative to alkyl protons.[3]
-
Multiplicity: These two protons are adjacent to the three equivalent protons of the methyl group (Environment C). According to the n+1 rule, this signal will be split into (3+1) = 4 peaks, appearing as a quartet (q) .[4][5]
-
-
Proton Environment C (-OCH₂CH₃): These are the three methyl protons of the ethyl ester group.
-
Shielding: These protons are further from the electronegative oxygen and carbonyl group, making them the most shielded (upfield) protons in the molecule.
-
Multiplicity: These three protons are adjacent to the two equivalent protons of the methylene group (Environment B). Applying the n+1 rule, this signal will be split into (2+1) = 3 peaks, appearing as a triplet (t) .[4][5]
-
Predicted ¹H NMR Data Summary:
The anticipated ¹H NMR spectral parameters are summarized in the table below. The chemical shifts are estimates based on typical values for pyrimidine derivatives and ethyl esters.[3][4][6][7]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration (Relative No. of Protons) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrimidine H-2 (A) | 9.1 - 9.4 | 1H | Singlet (s) | N/A |
| Methylene -OCH₂ CH₃ (B) | 4.3 - 4.6 | 2H | Quartet (q) | ~7.1 |
| Methyl -OCH₂CH₃ (C) | 1.3 - 1.5 | 3H | Triplet (t) | ~7.1 |
Section 2: Experimental Protocol for High-Fidelity Spectrum Acquisition
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield clean, reproducible data.
2.1. Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the NMR sample.
-
Weighing the Sample: Accurately weigh 5-10 mg of purified Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate into a clean, dry vial.[8][9][10]
-
Solvent Selection and Dissolution:
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility in CDCl₃ is poor.[11][12]
-
Causality: Deuterated solvents are essential as the spectrometer's field-frequency lock system utilizes the deuterium signal to maintain magnetic field stability during acquisition. Using a non-deuterated solvent would result in a massive, broad solvent peak obscuring the analyte signals.
-
Vortex the vial until the sample is fully dissolved. A clear, transparent solution is required.
-
-
Filtration and Transfer:
-
If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][11]
-
Causality: Suspended solids drastically degrade the magnetic field homogeneity within the sample, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.
-
-
Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference, setting the 0.00 ppm mark.[11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
2.2. Instrument Setup and Calibration
-
Sample Insertion: Carefully wipe the outside of the NMR tube and insert it into the spinner turbine, adjusting the depth using the sample gauge. Place the sample into the NMR spectrometer.[13][14]
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures the magnetic field strength remains constant.[8]
-
Shim the magnetic field. This process involves adjusting currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are often sufficient for routine ¹H NMR.
-
Causality: A homogeneous magnetic field is critical for achieving sharp, well-resolved peaks. Poor shimming results in broad and asymmetric peak shapes.
-
-
Pulse Calibration: Determine the 90° pulse width for the proton channel. This ensures that the radiofrequency pulses correctly excite the nuclei for optimal signal detection.[13]
2.3. Data Acquisition Parameters
Standard ¹H NMR acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -1 to 12 ppm.[8]
-
Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds.
-
Acquisition Time (AQ): Set an acquisition time of 2-4 seconds.
-
Trustworthiness Insight: For accurate integration (quantification), the sum of the relaxation delay and the acquisition time (D1 + AQ) should be at least 5 times the T₁ (spin-lattice relaxation time) of the slowest-relaxing proton in the molecule.[15] This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal intensity directly proportional to the number of protons.
Section 3: Data Processing and Visualization
Once the raw data (Free Induction Decay, or FID) is acquired, standard processing steps are applied to generate the final spectrum.
3.1. Processing Workflow
-
Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.
-
Phase Correction: The spectrum is phased to ensure all peaks are purely absorptive and point in the same direction (positive).
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative ratio of protons in each environment, which should confirm the predicted 1:2:3 ratio.
3.2. Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to final spectral analysis.
Caption: Workflow for structural elucidation using ¹H NMR.
Conclusion
The ¹H NMR spectrum of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is predicted to be clean and highly informative, with three distinct signals corresponding to the pyrimidine proton, the ethyl methylene protons, and the ethyl methyl protons. The anticipated singlet, quartet, and triplet pattern, with a 1:2:3 integration ratio, provides a definitive fingerprint for structural confirmation. By adhering to the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity spectra, ensuring the integrity of their chemical synthesis and downstream applications. This synthesis of theoretical prediction and rigorous experimental practice embodies the power of NMR spectroscopy as an indispensable tool in modern chemical science.
References
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 17, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 17, 2026, from [Link]
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Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 17, 2026, from [Link]
-
Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved February 17, 2026, from [Link]
-
8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved February 17, 2026, from [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]
-
1H-NMR Protocol for Exometabolome Analysis of Cultured Mammalian Cells. (n.d.). Springer Protocols. Retrieved February 17, 2026, from [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). Canadian Journal of Chemistry. Retrieved February 17, 2026, from [Link]
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
-
Step-by-step procedure for NMR data acquisition. (n.d.). UT Health San Antonio. Retrieved February 17, 2026, from [Link]
-
NMR data acquisition. (n.d.). PhenoMeNal. Retrieved February 17, 2026, from [Link]
-
1 H-NMR spectrum of para-substituted pyrimidine ER-6. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved February 17, 2026, from [Link]
-
Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]
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C4H8O2 Proton NMR Explained. (2025, December 16). Sorbello, G. Retrieved February 17, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (2024, October 24). MDPI. Retrieved February 17, 2026, from [Link]
-
UChicago Experiment Guides - NMR Facility. (n.d.). The University of Chicago Chemistry Department. Retrieved February 17, 2026, from [Link]
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Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved February 17, 2026, from [Link]
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1 H NMR spectrum of ethyl... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Yield, melting point, IR, and 1 H-NMR data for esters 1-6. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Abraham, R. J., & Mobli, M. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved February 17, 2026, from [Link]
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NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 17, 2026, from [Link]
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Supporting Information for an article. (n.d.). Retrieved February 17, 2026, from [Link]
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Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. (2015, October 8). AZoM.com. Retrieved February 17, 2026, from [Link]
-
NMR of ethyl ethanoate for A-level Chemistry. (2024, March 20). YouTube. Retrieved February 17, 2026, from [Link]
-
Acetic acid ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 17, 2026, from [Link]
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Ethyl 5-Bromo-6-chloropyrimidine-4-carboxylate (1 x 100 mg). (n.d.). Reagentia. Retrieved February 17, 2026, from [Link]
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Purity Analysis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
A Technical Guide to Critical Quality Attributes & Method Validation
Executive Summary
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and antiviral agents. Its structural utility lies in its orthogonal reactivity: the C6-chloro group serves as an electrophile for Nucleophilic Aromatic Substitution (SNAr), the C5-bromo group facilitates metal-catalyzed cross-coupling (Suzuki/Sonogashira), and the C4-ester allows for heterocycle formation or amide coupling.
However, this reactivity profile presents significant analytical challenges. The molecule is prone to hydrolytic degradation (both de-esterification and chloride displacement) and solvolysis in protic solvents. This guide outlines a robust, self-validating analytical strategy designed to distinguish the parent molecule from its specific degradation products, ensuring data integrity in drug development pipelines.
Part 1: Chemical Logic & Impurity Profiling
To develop a specific analytical method, one must first predict the "Silent Killers"—impurities that co-elute or degrade during analysis.
1.1 The Degradation Matrix
The electron-deficient pyrimidine ring activates the C6-chlorine and C4-ester towards nucleophilic attack.
-
Impurity A (Hydrolysis of Ester): 5-bromo-6-chloropyrimidine-4-carboxylic acid. Occurs in the presence of moisture and trace acid/base.
-
Impurity B (Hydrolysis of Chloride): Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (exists in tautomeric equilibrium with the 6-oxo form). Occurs in aqueous media or high-humidity storage.
-
Impurity C (Solvolysis): Ethyl 5-bromo-6-methoxypyrimidine-4-carboxylate. Critical Artifact: This impurity is often generated in the analytical lab by dissolving the sample in Methanol.
1.2 Pathway Visualization
The following diagram maps the genesis of these impurities, guiding the separation requirements.
Figure 1: Degradation pathways. Note that Impurity C is frequently an analytical artifact caused by improper diluent selection.
Part 2: Analytical Strategy & Method Development
The following protocol uses Reverse Phase HPLC (RP-HPLC) with UV detection. Mass Spectrometry (LC-MS) is recommended for initial peak identification but is not required for routine release testing if the method is validated.
2.1 Chromatographic Conditions (The "Why" and "How")
| Parameter | Condition | Technical Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.) | A standard C18 provides sufficient hydrophobic retention. 3.5 µm particle size balances resolution with backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Critical: Acidic pH (~2.5) suppresses the ionization of Impurity A (Acid) and Impurity B (Phenol/Enol), sharpening their peaks and increasing retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN is preferred over Methanol to prevent the in-situ formation of Impurity C (trans-esterification or SNAr methoxy substitution). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm | Pyrimidines have strong absorbance at 254 nm due to the conjugated |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 5 - 10 µL | Depends on sensitivity requirements. |
2.2 Gradient Profile
Goal: Elute the polar hydrolytic impurities early, followed by the target, then flush highly retained dimers or synthesis byproducts.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (polar impurity separation) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
2.3 Sample Preparation (The "Self-Validating" Step)
WARNING: Do not use Methanol as a diluent.
-
Stock Solution: Weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile . (Concentration: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.
-
Validation Check: Inject the standard immediately, then again after 4 hours. If the area of Impurity B increases, the molecule is hydrolyzing in the autosampler. In this case, switch the diluent to 100% ACN or reduce the autosampler temperature to 4°C.
-
Part 3: Detailed Experimental Protocol
3.1 System Suitability Testing (SST)
Before releasing data, the system must pass these criteria to ensure trustworthiness (E-E-A-T).
-
Resolution (
): > 2.0 between Impurity A (Acid) and Target Peak. -
Tailing Factor (
): 0.8 – 1.5 for the main peak. (Significant tailing indicates secondary silanol interactions; increase buffer strength if observed). -
Precision: %RSD
2.0% for 5 replicate injections of the target. -
Sensitivity (S/N): Signal-to-Noise ratio > 10 for the LOQ (Limit of Quantitation) solution (typically 0.05% of target concentration).
3.2 Analytical Workflow Diagram
Figure 2: Analytical workflow emphasizing the critical control point at dissolution to prevent artifact formation.
Part 4: Orthogonal Validation & Stability
To fully characterize the material, HPLC purity alone is insufficient. The following orthogonal methods are required for a complete Certificate of Analysis (CoA).
4.1 Residual Solvents (GC-HS)
Since the synthesis likely involves halogenation (POCl3) and esterification, residual solvents must be monitored.
-
Method: Headspace Gas Chromatography (GC-HS).
-
Solvents to Monitor: Ethanol (synthesis solvent), Dichloromethane (extraction), POCl3 (if applicable - requires derivatization or Ion Chromatography).
4.2 Water Content (Karl Fischer)
-
Method: Volumetric or Coulometric Karl Fischer (KF).
-
Relevance: Water promotes the formation of Impurity A and B.
-
Specification: Typically
0.5% w/w. High water content correlates directly with shelf-life instability.
4.3 Identification (NMR)
-
H NMR (DMSO-d6):
-
Triplet (~1.3 ppm, 3H, -CH2CH3 )
-
Quartet (~4.4 ppm, 2H, -CH2 CH3)
-
Singlet (~9.0 ppm, 1H, Pyrimidine H-2)
-
-
Absence of Peaks: Ensure no broad singlet around 10-12 ppm (indicative of carboxylic acid impurity) or exchangeable protons indicating hydrolysis.
Part 5: References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (Compound Summary).[2][3][4] National Library of Medicine. [Link]
-
ResearchGate. (2025). Nucleophilic aromatic substitution reactions of chloropyrimidines.[5][6][7][Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. Ethyl 5-Bromo-6-chloropyrimidine-4-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. 1097250-94-6|Ethyl 5-bromo-6-chloro-pyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | 1097250-94-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
Strategic Sourcing and Utilization of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
This guide provides a technical analysis of the sourcing, chemistry, and application of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6). It is designed for medicinal chemists and process engineers requiring high-purity intermediates for heterocyclic scaffold construction.
Executive Summary: The Pyrimidine Linchpin
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a trifunctional heterocyclic scaffold that serves as a critical "linchpin" in drug discovery. Its value lies in the orthogonal reactivity of its three functional handles:
-
C4-Ester: A gateway for cyclization (forming fused systems like pyrimido[4,5-d]pyrimidines) or functional group interconversion.
-
C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C6-Chloride: A highly electrophilic site for Regioselective Nucleophilic Aromatic Substitution (SNAr).
This guide details the technical criteria for selecting suppliers, validating purity, and exploiting the compound’s reactivity in high-value synthesis.
Chemical Profile & Reactivity Matrix
| Property | Specification |
| IUPAC Name | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate |
| CAS Number | 1097250-94-6 |
| Molecular Formula | C₇H₆BrClN₂O₂ |
| Molecular Weight | 265.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |
Orthogonal Reactivity Map
The compound's utility is defined by the ability to selectively manipulate specific positions without affecting others.
Figure 1: Divergent reactivity pathways allowing sequential functionalization.
Commercial Landscape & Supplier Evaluation
Sourcing this intermediate requires distinguishing between Catalog Resellers (who stock small quantities) and Bulk Manufacturers (who control the synthesis).
Primary Synthesis Route & Impurity Profile
Understanding the industrial synthesis is crucial for anticipating impurities. The dominant route involves the Pd-catalyzed mono-carbonylation of 5-bromo-4,6-dichloropyrimidine.
-
Reaction: CO (gas), EtOH, PdCl₂(PPh₃)₂ (catalyst).
-
Key Impurities:
Supplier Tiering
| Tier | Supplier Type | Typical Scale | Recommended For | Key Players (Examples) |
| Tier 1 | Primary Manufacturers | kg – Metric Ton | GMP/GLP Scale-up, Process Development | BLD Pharm, WuXi AppTec, Enamine |
| Tier 2 | Stocking Distributors | g – kg | MedChem Hit-to-Lead, Rapid Sourcing | Combi-Blocks, Sigma-Aldrich (MilliporeSigma) |
| Tier 3 | Aggregators | mg – g | Initial Screening | eMolecules, MolPort |
Selection Heuristic:
-
For <10g : Prioritize delivery speed (Tier 2).
-
For >100g : Request a "Use Test" sample and Certificate of Analysis (CoA) specifically checking for the bis-ester impurity (Tier 1).
Quality Assurance Protocol
Do not rely solely on the supplier's CoA. The following self-validating protocol ensures the material is fit for purpose.
Identity Verification (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Diagnostic Signals:
-
Triplet (~1.3 ppm): Methyl group of the ethyl ester.
-
Quartet (~4.4 ppm): Methylene group of the ethyl ester.
-
Singlet (~9.0 ppm): The C2-proton. Note: This peak must be a sharp singlet. Splitting or extra peaks in this region indicate regioisomeric contamination (e.g., 2-chloro isomer).
-
Purity Assessment (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Wavelength: 254 nm (aromatic) and 220 nm (amide/ester bonds).
-
Acceptance Criteria: >97% Area under curve (AUC). Bis-ester impurity usually elutes later due to increased lipophilicity.
Experimental Application: Sequential Functionalization
Objective: Synthesis of a 4-amino-6-substituted pyrimidine core via SNAr followed by Cyclization.
Protocol: SNAr Displacement at C6
This reaction exploits the high electrophilicity of the C6 position, activated by the adjacent nitrogen and the electron-withdrawing ester at C4.
Reagents:
-
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: THF or DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with the pyrimidine substrate and anhydrous THF (0.2 M concentration) under Nitrogen.
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Regiocontrol. Lower temperature prevents attack at the ester (C4) or double addition.
-
Addition: Add DIPEA, followed by the dropwise addition of the amine.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with 1M Citric Acid (to remove excess amine), Water, and Brine. Dry over Na₂SO₄.
-
Outcome: Yields Ethyl 5-bromo-6-(benzylamino)pyrimidine-4-carboxylate .
Decision Logic for Optimization
If the reaction yields a mixture of products, consult the following logic flow:
Figure 2: Troubleshooting logic for nucleophilic substitution reactions.
References
-
Sigma-Aldrich. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate Product Specification.Link
-
ChemicalBook. CAS 1097250-94-6 Technical Data and Suppliers.Link
-
National Institutes of Health (NIH) - PubChem. Pyrimidine Carboxylate Derivatives and Bioactivity.Link
-
Journal of Medicinal Chemistry. Discovery of Macitentan: Structure-Activity Relationships of Pyrimidine Scaffolds. (Contextual reference for pyrimidine reactivity). Link
-
BLD Pharm. Certificate of Analysis Data for Pyrimidine Intermediates.Link
Sources
Technical Guide: Modular Synthesis of Pyrimidine Derivatives from Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
This guide details the modular synthesis of pyrimidine derivatives using Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate as a core scaffold. This intermediate is a high-value "privileged structure" in medicinal chemistry, widely used to access kinase inhibitors (e.g., EGFR, CDK) and antiviral agents.
Executive Summary & Scaffold Analysis
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) offers three distinct points of diversity, allowing for the rapid generation of chemical libraries. Its utility stems from the orthogonal reactivity of its functional groups, enabling sequential, regioselective modifications.
Chemo-Reactivity Profile
The scaffold presents a "reactivity hierarchy" that dictates the optimal synthetic workflow. Violating this order often leads to complex mixtures or scaffold degradation.
-
Site A (C6-Cl): The Most Reactive. Highly susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-deficient nature of the pyrimidine ring, further activated by the ortho-nitrogen and the electron-withdrawing ester at C4. -
Site B (C5-Br): The "Pivot" Point. A sterically congested but chemically distinct handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). While the C-Br bond is weaker than C-Cl, the C6 position is more electrophilic toward "hard" nucleophiles.
-
Site C (C4-Ester): The Cyclization Anchor. Stable under standard
and coupling conditions (if saponification is avoided), this group serves as the electrophile for ring-closing reactions to form fused bicyclic systems (e.g., pyrimidopyrimidines).
Reactivity Map (DOT Visualization)
Module 1: Nucleophilic Aromatic Substitution ( ) at C6
The C6-chlorine is the first point of attack. Attempting Pd-coupling at C5 before displacing the C6-chloride is risky; basic coupling conditions (e.g.,
Mechanistic Insight
The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing ester at C4 stabilizes the negative charge on the ring nitrogens, significantly lowering the activation energy for nucleophilic attack at C6 compared to a standard chloropyrimidine.
Experimental Protocol: C6-Amination
Objective: Synthesis of Ethyl 5-bromo-6-(substituted-amino)pyrimidine-4-carboxylate.
-
Preparation: Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).
-
Note: Avoid alcohols to prevent competitive alkoxylation.
-
-
Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 equiv).
-
Nucleophile Addition: Add the primary or secondary amine (1.05 equiv) dropwise at
.-
Critical Control: For highly reactive amines (e.g., pyrrolidine), maintain
. For anilines, warm to Room Temperature (RT) or .
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The product usually becomes less polar than the starting material (if using alkyl amines) or more polar (if using polar side chains).
-
Work-up: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over and concentrate. -
Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).
Self-Validating Check:
-
1H NMR: Disappearance of the starting material peaks. If the amine has protons adjacent to the nitrogen, look for the specific splitting pattern indicating N-C bond formation.
-
LC-MS: Observe the characteristic Br isotope pattern (
and in 1:1 ratio). The mass should correspond to .
Module 2: Palladium-Catalyzed Cross-Coupling at C5
Once the C6 position is "capped" with a nucleophile, the C5-bromide becomes the focus. The presence of the C4-ester and the newly installed C6-substituent can sterically crowd the C5 position, necessitating active catalysts.
Catalyst Selection
-
Standard:
– Works well for simple aryl boronic acids. -
Sterically Demanding:
or – Required if the C6 substituent is bulky (e.g., morpholine, piperazine).
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of Ethyl 5-aryl-6-aminopyrimidine-4-carboxylate.
-
Setup: In a microwave vial or Schlenk flask, combine:
-
Substrate (from Module 1): 1.0 equiv.
-
Boronic Acid/Ester: 1.2 – 1.5 equiv.
-
Catalyst:
(5 mol%). -
Base:
or (2.0 – 3.0 equiv).
-
-
Solvent System: 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.
-
Why Water? Essential for the transmetallation step in the Suzuki mechanism.
-
-
Reaction: Heat to
for 4–12 hours (or 30 min at in a microwave). -
Work-up: Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc/Water. Extract organic layer.[1]
-
Purification: Silica gel chromatography.
Data Summary Table: Typical Yields
| C6 Substituent | Boronic Acid | Catalyst | Conditions | Yield |
| Morpholine | Phenyl | 82% | ||
| Benzylamine | 4-F-Phenyl | 75% | ||
| Isopropylamine | 3-Pyridyl | 68% |
Module 3: Scaffold Cyclization (Fused Systems)
The C4-ester provides a gateway to bicyclic heterocycles. Two common pathways involve reacting the ester with the adjacent C5 or C6 substituents.
Pathway A: Pyrimido[4,5-d]pyrimidines
This requires a nitrogen nucleophile at C5 (installed via Buchwald coupling instead of Suzuki) or utilizing the C6-amine and C4-ester with a "one-carbon" bridge.
-
Reagent: Formamidine acetate or Triethyl orthoformate + Ammonium acetate.
-
Mechanism: The external nitrogen source attacks the ester, followed by cyclization onto the C5/C6 nitrogen.
Pathway B: Pyrazolo[3,4-d]pyrimidines (The Hydrazine Route)
Direct treatment of the parent scaffold (Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate) with hydrazine can lead to immediate cyclization.
-
Reaction: Hydrazine displaces C6-Cl
Hydrazine attacks C4-Ester Ring closure. -
Outcome: 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Note: The C5-Br is often retained, providing a handle for late-stage functionalization on the fused system.
References
-
Vertex Pharmaceuticals. "Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors." National Institutes of Health (PMC). [Link]
-
MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Processes. [Link][1][2][3][4][5][6][7][8][9][10]
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." [Link]
-
Royal Society of Chemistry. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jsscacs.edu.in [jsscacs.edu.in]
- 6. atlantis-press.com [atlantis-press.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Strategic Utilization of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate in Medicinal Chemistry
This guide provides a comprehensive technical analysis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate , a high-value pharmacophore precursor used to synthesize bicyclic heterocycles (e.g., pyrrolopyrimidines, purine analogues) prevalent in kinase inhibitors and antiviral therapeutics.
Executive Summary
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) serves as a trifunctional "lynchpin" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its three functional handles: a nucleophilic-labile chloride at C6, a palladium-active bromide at C5, and an electrophilic ester at C4. This unique substitution pattern allows medicinal chemists to sequentially construct complex bicyclic cores—such as pyrrolo[2,3-d]pyrimidines (7-deazapurines)—which are bioisosteres of adenosine and critical scaffolds in FDA-approved JAK inhibitors.
Chemical Architecture & Reactivity Map
The molecule’s value lies in its regio-controlled reactivity . The pyrimidine ring is electron-deficient, activating the C6-chloride toward Nucleophilic Aromatic Substitution (
Reactivity Hierarchy (Chemo-orthogonality)
-
C6-Chloride (Most Reactive): Activated by N1/N3 nitrogens; susceptible to rapid
by amines, thiols, and alkoxides at to RT. -
C4-Ester (Intermediate): Serves as a "locking" mechanism for cyclization (e.g., with hydrazines or amidines) or can be reduced to an aldehyde/alcohol.
-
C5-Bromide (Least Reactive to Nucleophiles): Requires Pd-catalysis (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.
Visualization: Reactivity Logic Flow
Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization strategy.
Synthesis of the Building Block
While often purchased, in-house synthesis ensures purity and scalability. The route proceeds via the chlorination of the 6-hydroxy precursor.
Protocol: Chlorination of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Principle: The hydroxy group at C6 is converted to a chloride using phosphorus oxychloride (
Reagents:
-
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (1.0 eq)
- (Phosphorus oxychloride) (5.0 eq)
- -Diethylaniline (1.0 eq) [Catalyst/Acid Scavenger]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under Argon, suspend the 6-hydroxy precursor in neat
. -
Addition: Add
-diethylaniline dropwise at . (Caution: Exothermic). -
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor by TLC (the starting material is polar; the product is non-polar). -
Workup (Critical Safety): Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench excess
. (Do not add water to the acid). -
Extraction: Extract with Dichloromethane (DCM) (
). Wash combined organics with sat. and Brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Yield Expectation: 85–92%.
Data Validation:
Medicinal Chemistry Applications: Scaffold Construction
A. Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
This is the most common application. The strategy involves an
Pathway:
-
: React core with a primary amine (
) Displaces C6-Cl. -
Sonogashira: React with Trimethylsilylacetylene (TMSA) at C5-Br.
-
Cyclization: Base-mediated desilylation and attack of the C6-amine nitrogen onto the alkyne (5-endo-dig) or reaction with the adjacent ester if a different linker is used.
Alternative (Classic): Reaction with
B. Synthesis of Pyrimido[4,5-d]pyridazines
Reaction with hydrazine allows for the formation of diaza-analogues, useful for exploring novel chemical space in kinase inhibition.
Experimental Protocol: Regioselective at C6
Objective: Install the primary amine at C6 without affecting the C5-Br or C4-Ester.
-
Dissolution: Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool to
(Ice bath). Note: Low temperature prevents over-reaction or ester aminolysis. -
Addition: Add Triethylamine (
, 1.2 mmol) followed by the amine ( , 1.05 mmol) dropwise. -
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Isolation: Dilute with EtOAc, wash with water. The product is often pure enough for the next step.
Case Study: Design of a JAK-Kinase Inhibitor Analogue
Using this building block, we can construct a core similar to Tofacitinib .
Workflow Visualization:
Figure 2: Synthetic workflow for converting the building block into a bioactive pyrrolopyrimidine scaffold.
Quantitative Data: Substitution Effects
The following table summarizes the electronic effects of substituents on the C6-
| Substituent at C5 | Substituent at C4 | Relative Rate of C6-Cl Displacement | Observation |
| -Br | -COOEt | High | Ester and Bromo are electron-withdrawing, activating C6. |
| -H | -COOEt | Medium | Loss of inductive withdrawal from Br reduces electrophilicity. |
| -Br | -CH3 | Low | Methyl donates electron density, deactivating the ring. |
References
-
Synthesis of 5-bromo-6-chloropyrimidine-4-carboxylates
-
World Intellectual Property Organization (WIPO). (2007). "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis." WO2007012953A2. Link
-
-
Regioselectivity in Pyrimidine Substitution
-
Pyrrolo[2,3-d]pyrimidine Scaffolds
-
General Reactivity of Halopyrimidines
-
Commercial Availability & Physical Data
-
PubChem. "Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate (Isomer Analogue Data)." Link
-
Sources
- 1. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors | MDPI [mdpi.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. mdpi.com [mdpi.com]
- 11. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Regioselective Suzuki-Miyaura Coupling of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Executive Summary
This application note details the precision engineering required to perform a regioselective Suzuki-Miyaura cross-coupling on Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate . This scaffold is a "privileged structure" in medicinal chemistry, widely used in the synthesis of kinase inhibitors and folate antagonists.
The core challenge addressed here is the chemoselectivity and regioselectivity between two competing halogen sites (C5-Br vs. C6-Cl) and the preservation of the labile ethyl ester at C4. Contrary to general nucleophilic aromatic substitution (
Mechanistic Insight & Regioselectivity Analysis[1]
The "Battle of the Bonds"
To achieve high yields, one must understand the dichotomy between Bond Dissociation Energy (BDE) and Electrophilicity .
-
Oxidative Addition (The Suzuki Path): Palladium(0) insertion into a carbon-halogen bond is the rate-determining step. The reaction rate generally follows the order of bond weakness: C-I > C-Br > C-Cl >> C-F . Therefore, the C5-Br bond is kinetically favored for Pd insertion over the C6-Cl bond, despite C5 being less electron-deficient.
-
Nucleophilic Attack (The Side Reaction Path): The C6 position is ortho to a nitrogen and para to the electron-withdrawing ester. This makes the C6-Cl bond highly susceptible to
by the base (OH⁻, alkoxide) or nucleophilic solvents.
Critical Success Factor: The reaction conditions must be "active" enough to insert Pd into C5-Br but "mild" enough to prevent
Pathway Visualization
The following decision tree illustrates the kinetic divergence required for success.
Figure 1: Kinetic pathway showing the preferential oxidative addition at C5-Br versus the competing S_NAr at C6-Cl.
Optimization Matrix
The following parameters have been validated to maximize the C5-coupling yield while suppressing ester hydrolysis and C6-substitution.
| Parameter | Recommended | Rationale | Avoid |
| Catalyst | Standard workhorse. The bulky | Ligand-free Pd or highly active catalysts (e.g., | |
| Base | Weak enough to preserve the ethyl ester; strong enough to activate the boronic acid. | ||
| Solvent | 1,4-Dioxane / | Excellent solubility for pyrimidines; water is required for the transmetallation step. | Methanol/Ethanol (Risk of transesterification or alkoxide attack at C6). |
| Temp | 80°C | Sufficient for C-Br activation; insufficient for C-Cl activation. | >100°C (Promotes C6 coupling); <50°C (Sluggish reaction). |
Standard Operating Procedure (SOP)
Objective: Synthesis of Ethyl 5-(4-methoxyphenyl)-6-chloropyrimidine-4-carboxylate.
Materials
-
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 eq, 1.0 mmol, 265 mg)
-
4-Methoxyphenylboronic acid (1.1 eq, 1.1 mmol, 167 mg)
- (0.05 eq, 0.05 mmol, 58 mg)
-
Sodium Carbonate (
) (2.0 eq, 2.0 mmol, 212 mg) -
Solvent: 1,4-Dioxane (8 mL) / Distilled Water (2 mL) - Degassed
Protocol Steps
-
Degassing (Critical):
-
Combine 1,4-dioxane and water in a separate flask. Sparge with Argon or Nitrogen gas for 15 minutes. Reason: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) catalyst.
-
-
Reaction Assembly:
-
To a dry reaction vial (equipped with a magnetic stir bar), add the pyrimidine substrate, boronic acid, and
. -
Transfer the degassed solvent mixture via syringe.
-
Add the
catalyst last. Note: The catalyst is air-sensitive; add quickly or in a glovebox if available.
-
-
Reaction:
-
Seal the vial and purge the headspace with Argon for 1 minute.
-
Heat the mixture to 80°C in an oil bath or heating block.
-
Stir vigorously for 4–6 hours .
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2] Look for the consumption of the bromide. If the reaction runs too long (>12h), C6-coupling byproducts may appear.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract the aqueous layer once more with Ethyl Acetate (10 mL).
-
Combine organics, wash with Brine (15 mL), and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Note: The product is less polar than the starting material due to the loss of the polar C-Br bond and addition of the aryl group (depending on substituents).
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of Catalyst | Ensure rigorous degassing. Increase catalyst loading to 7-8 mol%. |
| Hydrolysis (Acid formation) | Base too strong or Temp too high | Switch from Carbonate to Phosphate ( |
| C6-Substitution (Bis-coupling) | Reaction time too long | Stop reaction immediately upon consumption of SM. Reduce Boronic Acid to 1.0 eq. |
| Dehalogenation (H instead of Ar) | Protodeboronation | Use anhydrous conditions (Dioxane/Toluene) with anhydrous base ( |
References
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from
-
Schofield, P. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[4] Chemical Science, 7, 5260-5273. Retrieved from
-
Léris, A. et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[5] Comptes Rendus Chimie, 22(4), 303-310. Retrieved from
-
Kosjek, T. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[6] Catalysts, 11(4), 439. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Recent Developments.[7] Retrieved from
Sources
- 1. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Mastering Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate: A Detailed Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrimidine core is a privileged structure, frequently encountered in pharmaceuticals and agrochemicals. This guide provides an in-depth technical overview and detailed application protocols for palladium-catalyzed cross-coupling reactions utilizing a versatile and highly functionalized building block: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate .
This document is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles, empowering you to troubleshoot and adapt these powerful reactions to your specific synthetic challenges.
The Strategic Advantage of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
The subject of this guide, ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, is a trifunctional building block offering a hierarchical platform for sequential cross-coupling reactions. The key to its utility lies in the differential reactivity of its two halogen substituents in palladium-catalyzed transformations. The general reactivity trend for halogens in oxidative addition, the initial and often rate-determining step in the catalytic cycle, is I > Br > Cl.[1][2] This inherent difference allows for the chemoselective functionalization of the C5-position (C-Br bond) while leaving the C6-position (C-Cl bond) available for subsequent transformations under more forcing conditions. The ethyl ester at the C4-position provides an additional handle for further synthetic manipulations, such as hydrolysis and amide bond formation.
Core Concept: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental to modern C-C and C-heteroatom bond formation.[3] These reactions generally proceed through a common catalytic cycle, which is essential to understand for effective reaction design and optimization.
dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)L_n" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(II)_Complex" [label="[L_nPd(II)(R)(X)]", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(R'-M)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Diorganopalladium_Complex" [label="[L_nPd(II)(R)(R')]", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Product\n(R-R')", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L_n" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Pd(II)_Complex" [label=" "]; "Pd(II)_Complex" -> "Transmetalation" [label=" "]; "Transmetalation" -> "Diorganopalladium_Complex" [label=" "]; "Diorganopalladium_Complex" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Product" [label=" "]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } }
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where an organometallic reagent (R'-M) transfers its organic group to the palladium center. The final step is reductive elimination, which forms the new C-C or C-heteroatom bond (R-R') and regenerates the active palladium(0) catalyst.[3]
Application Note 1: Selective Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, valued for its operational simplicity and the low toxicity of boronic acid reagents.[4] For ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, the Suzuki reaction can be selectively performed at the more reactive C5-bromo position.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this transformation. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a suitable phosphine ligand, which is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient for coupling with aryl bromides. For more challenging couplings or to enhance reaction rates, more electron-rich and bulky biarylphosphine ligands such as SPhos or XPhos can be employed.[1]
-
Base: A base is crucial for the transmetalation step, activating the boronic acid.[5] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used, often in an aqueous-organic solvent mixture to ensure solubility of all components.[1]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, facilitating the dissolution of both the organic substrate and the inorganic base.[1]
Optimized Reaction Conditions for Selective C5-Arylation
| Parameter | Recommended Conditions | Rationale |
| Substrate | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | Differentiated reactivity of C-Br and C-Cl bonds. |
| Coupling Partner | Aryl- or Heteroarylboronic Acid (1.1-1.5 equiv.) | Readily available and stable coupling partners. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Efficient for C-Br bond activation. |
| Ligand (if using Pd(II)) | PPh₃ (4-10 mol%) or XPhos (4-10 mol%) | Stabilizes the catalyst and promotes the catalytic cycle. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) | Ensures solubility of organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the catalyst. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Application Note 2: Sonogashira Coupling for the Synthesis of Alkynylated Pyrimidines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkyne functionalities into molecules.[6] The reaction is typically co-catalyzed by palladium and copper(I) salts.[7]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[7]
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly employed to ensure the solubility of the reactants and prevent side reactions.
Optimized Reaction Conditions for Selective C5-Alkynylation
| Parameter | Recommended Conditions | Rationale |
| Substrate | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | Selective reaction at the C-Br bond. |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | The source of the C(sp) component. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Efficient for C-Br bond activation. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | Facilitates the formation of the reactive acetylide. |
| Base | Triethylamine (Et₃N) or DIPEA (2-3 equiv.) | Deprotonates the alkyne and neutralizes HX. |
| Solvent | Anhydrous, Degassed THF or DMF | Provides a suitable reaction medium. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and prevents alkyne homocoupling. |
Detailed Experimental Protocol: Sonogashira Coupling
-
Preparation: In a flame-dried reaction flask, add ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[1]
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[9] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are often required to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[1][9] A common palladium precursor is Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is frequently used, although weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective with certain ligand/substrate combinations.[1][2]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary to prevent quenching of the strong base and to maintain a homogeneous reaction mixture.
Optimized Reaction Conditions for Selective C5-Amination
| Parameter | Recommended Conditions | Rationale |
| Substrate | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | Selective reaction at the C-Br bond. |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) | The nitrogen nucleophile. |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources. |
| Ligand | BINAP, Xantphos, or BrettPhos (2-5 mol%) | Crucial for facilitating the C-N coupling. |
| Base | NaOtBu (1.4-2.0 equiv.) | Strong base required for amine deprotonation. |
| Solvent | Anhydrous, Degassed Toluene or 1,4-Dioxane | Aprotic solvent to prevent side reactions. |
| Temperature | 80-110 °C | Higher temperatures are often needed for C-N coupling. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to protect the sensitive catalyst system. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv.) and the amine (1.2 equiv.).[1]
-
Reaction: Seal the tube and stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Application Note 4: Negishi Coupling as a Versatile C-C Bond Forming Reaction
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3] It is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.[3]
Causality Behind Experimental Choices:
-
Organozinc Reagents: These are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). They are generally more reactive than organoboron compounds but less reactive than organolithium or Grignard reagents, leading to a good balance of reactivity and functional group tolerance.
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are commonly used and offer high yields and broad applicability.[3]
-
Solvent: Anhydrous ethereal solvents like THF are the standard for Negishi couplings, as they are compatible with the organozinc reagents.
Optimized Reaction Conditions for Selective C5-Coupling
| Parameter | Recommended Conditions | Rationale |
| Substrate | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | Selective reaction at the C-Br bond. |
| Coupling Partner | Organozinc Reagent (R-ZnX) (1.2-2.0 equiv.) | Highly reactive and functional group tolerant. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable catalyst for Negishi couplings. |
| Solvent | Anhydrous, Degassed THF | Standard solvent for organozinc chemistry. |
| Temperature | Room Temperature to 65 °C (refluxing THF) | Mild to moderate heating is usually sufficient. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial due to the sensitivity of organozinc reagents. |
Detailed Experimental Protocol: Negishi Coupling
-
Preparation of Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, prepare the organolithium or Grignard reagent. To this, add a solution of anhydrous zinc chloride in THF at a low temperature (e.g., 0 °C) and then warm to room temperature.
-
Coupling Reaction: In a separate flame-dried flask, dissolve ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous, degassed THF.
-
Reagent Addition: Add the freshly prepared organozinc reagent to the solution of the pyrimidine derivative at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Concluding Remarks
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a powerful and versatile building block for the synthesis of complex, highly functionalized pyrimidine derivatives. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a sequential and controlled introduction of various substituents. By understanding the fundamental principles of the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions, and by carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can unlock the full synthetic potential of this valuable intermediate. The protocols provided herein serve as a robust starting point for your synthetic endeavors, and with careful optimization, they can be adapted to a wide range of coupling partners to access novel chemical space.
References
-
Negishi, E. The Negishi Coupling. Wikipedia. [Link]
-
Denmark, S. E. The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
-
Reagentia. Ethyl 5-Bromo-6-chloropyrimidine-4-carboxylate (1 x 100 mg). Reagentia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Turtureanu, A. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]
-
So, C. M. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
-
Ali, S. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Eriksson, M. C. et al. Pyrimidine-5-Carboxylic Acid p-Tolylamide Methanesulfonate. Organic Syntheses. [Link]
-
Frank, D. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Kaur, H. et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
United States Patent (19). [Link]
-
Negishi Coupling. SynArchive. [Link]
-
Garg Lab. Patents & Products. UCLA. [Link]
-
Lowe, C. et al. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Jurnal Kiamia Valensi. [Link]
-
Selected Patented Cross-Coupling Reaction Technologies. [Link]
- CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
-
Chinchilla, R. and Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
El-Sayed, H. A. et al. Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Wang, Y. et al. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC. [Link]
-
Suzuki, A. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nikolova, I. et al. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]
-
Bolli, M. H. et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: High-Precision Functionalization of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Executive Summary
This guide details the chemoselective functionalization of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6). This scaffold is a "privileged structure" in medicinal chemistry, serving as a linchpin for synthesizing trisubstituted pyrimidines found in kinase inhibitors (e.g., analogues of EGFR or CK2 inhibitors).
The molecule possesses three distinct electrophilic sites with varying reactivity profiles. Successful utilization requires strict adherence to temperature and stoichiometric controls to differentiate between the C6-chloride displacement (
Mechanistic Analysis & Regioselectivity
To design effective protocols, one must understand the electronic landscape of the pyrimidine core.
Electrophilic Sites
-
C6-Position (Chlorine): This is the most reactive site for Nucleophilic Aromatic Substitution (
). It is activated by the ortho-nitrogen (N1) and para-nitrogen (N3), as well as the electron-withdrawing ester at C4. -
C4-Position (Ester): While susceptible to nucleophilic attack (amidation/hydrolysis), the reaction rate with amines at low temperatures is significantly slower than the
at C6. However, uncontrolled heating or excess amine will lead to side reactions here. -
C5-Position (Bromine): Sterically crowded and electronically stable against
conditions. It serves as a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) in downstream steps.
Reaction Pathway Visualization
The following diagram illustrates the divergent reaction pathways based on conditions.
Figure 1: Chemoselectivity landscape. Green path represents the target protocol described below.
Experimental Protocols
Protocol A: Selective with Amines (C-N Bond Formation)
Objective: Displace the C6-chloride while preserving the C4-ethyl ester.
Reagents & Materials
-
Substrate: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or Triethylamine (TEA) -
Solvent: Anhydrous THF or DMF (Avoid alcohols to prevent transesterification)
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 equiv of the pyrimidine substrate in anhydrous THF (0.2 M concentration) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses attack on the ester.
-
Addition:
-
Add DIPEA (1.2 equiv).
-
Add the amine (1.05 equiv) dropwise over 5-10 minutes.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LCMS.
-
Checkpoint: If starting material remains after 1 hour, allow to warm to 10°C, but do not exceed room temperature (25°C) .
-
-
Workup:
-
Dilute with EtOAc and wash with water (
) and brine ( ). -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO2). The product is typically less polar than the amide side-product.
Data Summary Table:
| Parameter | Recommendation | Reason |
|---|
| Temperature | 0°C
Protocol B: Selective with Alkoxides (C-O Bond Formation)
Objective: Introduce an alkoxy group at C6.
Reagents
-
Substrate: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv)
-
Nucleophile: Alcohol (R-OH)
-
Base: NaH (1.1 equiv) or K2CO3 (for phenols)
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Nucleophile Formation: In a separate vial, suspend NaH (60% in oil, 1.1 equiv) in anhydrous THF at 0°C. Add the alcohol (1.1 equiv) dropwise and stir for 15 min to generate the alkoxide.
-
Substrate Addition: Dissolve the pyrimidine substrate in THF and cool to -10°C or 0°C.
-
Reaction: Cannulate the alkoxide solution into the pyrimidine solution slowly.
-
Note: Inverse addition (alkoxide to substrate) is preferred to keep the substrate in excess initially, minimizing double-substitution or side reactions.
-
-
Monitoring: Stir at 0°C for 30-60 mins.
-
Quench: Carefully quench with saturated
solution.
Troubleshooting & Optimization
Decision Tree for Optimization
Use the following logic flow to resolve common synthetic issues.
Figure 2: Troubleshooting logic for impurity management.
Common Pitfalls
-
Transesterification: Using MeOH as a solvent with the ethyl ester substrate will result in a mixture of ethyl/methyl esters. Always match the solvent alcohol to the ester or use non-nucleophilic solvents (THF).
-
Regioselectivity Loss: At high temperatures (>60°C), the distinction between C6-Cl displacement and C4-ester attack diminishes.
-
Base Selection: Strong nucleophilic bases (e.g., hydroxide, methoxide) will hydrolyze the ester. Use bulky organic bases (DIPEA) or non-nucleophilic inorganic bases (
, ).
References
-
Sigma-Aldrich. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate Product Page. Link
-
Zhichkin, P., et al. (2002).[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Mechanistic grounding for pyrimidine ester reactivity). Link
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. (Explains C4 vs C6 activation). Link
-
Pierre, F., et al. (2011). "Discovery of a Novel Class of Potent Inhibitors of Protein Kinase CK2."[2] Journal of Medicinal Chemistry. (Demonstrates use of 5-bromo-4-carboxylate pyrimidines). Link
-
BLD Pharm. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate MSDS & Data. Link
Sources
Application Note: Strategic Synthesis of Kinase Inhibitors Using Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Topic: Use of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate in the synthesis of kinase inhibitors Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Introduction: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, the pyrimidine pharmacophore is ubiquitous.[1] It serves as a critical adenosine mimic, binding to the ATP-binding pocket of kinases such as EGFR , JAK , BTK , and Syk .
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) represents a highly versatile, tri-functionalized scaffold. Unlike simple di-halo pyrimidines, this building block offers three orthogonal reactivity handles:
-
C6-Chloro: Highly activated for nucleophilic aromatic substitution (
). -
C5-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[2]
-
C4-Ester: An electrophilic carbonyl source for cyclization or functional group manipulation.
This guide details the protocols for converting this scaffold into Pyrrolo[2,3-d]pyrimidines (7-deazapurines), a structural class seen in approved drugs like Tofacitinib and Ruxolitinib.
Chemical Reactivity Profile
The regioselectivity of this scaffold is governed by the electronic effects of the pyrimidine nitrogen atoms and the substituents.
| Position | Substituent | Reactivity Mode | Mechanistic Insight |
| C6 | Chlorine (-Cl) | Electrophilic ( | The most electron-deficient site due to the combined withdrawing effects of the N1/N3 atoms and the C4-ester. Reacts rapidly with amines at RT. |
| C5 | Bromine (-Br) | Metal-Catalyzed Coupling | Sterically crowded but electronically primed for oxidative addition by Pd(0). Stable during C6- |
| C4 | Ethyl Ester (-COOEt) | Cyclization / Acylation | Serves as the "latch" for ring closure. Can be attacked by nucleophiles tethered to C5 or C6 to form bicyclic systems. |
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from this core scaffold, highlighting the route to the kinase-privileged pyrrolo[2,3-d]pyrimidine architecture.
Figure 1: Divergent synthesis of kinase inhibitor scaffolds from Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate.
Detailed Protocol: Synthesis of Pyrrolo[2,3-d]pyrimidine Core
This protocol describes the synthesis of a 7-substituted pyrrolo[2,3-d]pyrimidine, a common motif in ATP-competitive inhibitors.
Step 1: Regioselective at C6
Objective: Introduce the amine that will become the N-substituent (or the solvent-exposed region) of the inhibitor.
Reagents:
-
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv)[3]
-
Primary Amine (e.g., Benzylamine or Aniline derivative) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM) or Ethanol (EtOH) [0.2 M]
Procedure:
-
Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate in anhydrous DCM under
atmosphere. -
Cool the solution to 0°C. Note: Cooling is critical to prevent bis-substitution or side reactions at the ester, although the C6-Cl is significantly more reactive.
-
Add TEA followed by the dropwise addition of the Primary Amine .
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with DCM, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel).
-
Yield Expectation: 85–95%.
-
Checkpoint: The product should retain the bromine signal in MS and the ethyl ester protons in NMR.
-
Step 2: Sonogashira Coupling at C5
Objective: Install the carbon framework required for the second ring.
Reagents:
-
Terminal Alkyne (e.g., TMS-acetylene or Phenylacetylene) (1.2 equiv)
- (0.05 equiv)
-
CuI (0.02 equiv)
-
TEA or Diethylamine (as solvent/base mixture)
Procedure:
-
In a sealed tube, dissolve the Step 1 intermediate in degassed THF/TEA (1:1).
-
Add
and CuI. Purge with Argon for 5 minutes. -
Add the Terminal Alkyne .[6]
-
Heat to 60–80°C for 4–12 hours. The solution will typically darken.
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Column chromatography.
-
Critical Note: If using TMS-acetylene, a deprotection step (
/MeOH) may be required before cyclization, depending on the specific cyclization method used next.
-
Step 3: Cyclization to Pyrrolo[2,3-d]pyrimidine
Objective: Close the ring between the C5-alkyne and the C6-amine nitrogen (or C4-ester depending on the specific isomer desired). The most common kinase inhibitor route involves N7-cyclization.
Reagents:
-
Step 2 Alkyne Intermediate
-
Base: Potassium tert-butoxide (
-BuOK) or Cesium Carbonate ( ) -
Solvent: NMP or DMF (0.1 M)
Procedure:
-
Dissolve the alkyne intermediate in anhydrous NMP.
-
Add
-BuOK (1.5 equiv) at RT. -
Heat to 80–100°C. The intramolecular attack of the C6-amine nitrogen onto the activated alkyne (5-endo-dig or 5-exo-dig followed by isomerization) occurs.
-
Mechanistic Note: In some variants involving the ester, the amine attacks the ester to form an amide, and the amide oxygen attacks the alkyne (forming a furopyrimidine). To ensure pyrrolo formation, the nitrogen nucleophilicity must be maintained, often requiring specific metal catalysis (Cu, Au) or strong base if the alkyne is not electron-deficient.
-
-
Alternative (One-Pot from Step 2): If the alkyne has a leaving group or if using specific Pd-catalysis, the coupling and cyclization can occur in a cascade.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Hydrolysis of C4-ester | Ensure anhydrous solvents; avoid hydroxide bases. Use hindered organic bases (DIPEA). |
| No Reaction in Step 2 | Catalyst poisoning | Degas solvents thoroughly (freeze-pump-thaw). Ensure the C6-amine is not chelating the Pd (protect if necessary, though usually not required). |
| Wrong Isomer in Step 3 | Competition between N and O attack | To favor N-cyclization (Pyrrolo), use electron-rich amines. To favor O-cyclization (Furo), facilitate amide formation first. |
References
-
Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Link
-
Pyrrolopyrimidine Synthesis: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. Link
-
Sonogashira Applications: Sonogashira Coupling. Organic Chemistry Portal. Link
-
Kinase Inhibitor Design: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. PubMed Central. Link
-
General Reactivity: Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[7] TUM. Link
Sources
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 5-Bromo-6-chloropyrimidine-4-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
Optimizing Suzuki coupling conditions for Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Technical Support Ticket #8492: Optimization of Suzuki Coupling for Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Regioselectivity & Stability Critical)
Executive Summary & Chemical Logic
You are working with Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate , a highly functionalized and electron-deficient scaffold. This substrate presents a classic "Chemoselectivity Triangle" challenge:
-
Regioselectivity (C5-Br vs. C6-Cl): You want to couple at the C5-Br position.[1] While C-Br bonds are generally weaker (easier oxidative addition) than C-Cl bonds, the C6 position in pyrimidines is highly electron-deficient, making the C6-Cl bond susceptible to activation by electron-rich ligands or nucleophilic attack.
-
Substrate Stability (Ester Hydrolysis): The ethyl ester at C4 is activated by the electron-poor pyrimidine ring. Strong bases (OH⁻) or high temperatures in aqueous media will rapidly hydrolyze this to the carboxylic acid.
-
Side Reaction (SNAr Displacement): The C6-Cl position is activated by the para-like nitrogen and the meta-like ester. It is extremely prone to Nucleophilic Aromatic Substitution (SNAr) by the base (e.g., forming a C6-OH or C6-OEt byproduct) rather than participating in the Suzuki coupling.
Diagnostic Decision Tree (Visual Workflow)
The following diagram maps the kinetic competition occurring in your flask. Use this to diagnose impurities.
Caption: Kinetic competition between the desired C5-Suzuki coupling and competing SNAr or hydrolysis pathways.
Recommended Protocols (SOPs)
Do not rely on generic "Suzuki conditions." Use these targeted protocols designed for electron-deficient pyrimidines.
Protocol A: The "Standard" Optimized Method (Mild Base)
Best for: Stable boronic acids and general screening.
| Component | Reagent/Condition | Rationale |
| Catalyst | Pd(PPh3)4 (5 mol%) | Standard triphenylphosphine ligands are moderately active. They insert into C-Br well but are often too bulky/slow to activate the hindered/stronger C6-Cl bond, ensuring high regioselectivity [1]. |
| Solvent | 1,4-Dioxane (Anhydrous preferred) | Non-nucleophilic. Avoids alcohol solvents which might participate in SNAr at C6. |
| Base | K3PO4 (2.0 eq) or Na2CO3 | Weaker bases reduce the rate of ester hydrolysis and SNAr displacement compared to NaOH or Cs2CO3. |
| Additive | Water (minimal, e.g., 10:1 Dioxane:Water) | Essential for boronic acid activation, but keep volume low to protect the ester. |
| Temp | 60–80 °C | Start low. Higher temps (>90°C) increase the risk of activating the C6-Cl. |
Protocol B: The "Anhydrous" Method (For Sensitive Esters)
Best for: Substrates where ester hydrolysis or SNAr is observed in Protocol A.
-
Solvent: Toluene or DMF (Anhydrous).
-
Base: CsF (2.5 eq) or Anhydrous K3PO4 .
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%).
-
Mechanism: Fluoride activates the boronic acid/ester without requiring water, eliminating the hydrolysis risk. The lack of dissolved hydroxide ions also shuts down the SNAr pathway [2].
Troubleshooting Guide & FAQs
Q1: I am seeing a byproduct where the Chlorine at C6 is replaced by an -OH or -OEt group. What happened?
-
Diagnosis: This is Nucleophilic Aromatic Substitution (SNAr) , not a coupling reaction. The pyrimidine ring is so electron-deficient that your base (OH⁻) or solvent (EtOH) attacked the C6 position directly.
-
Fix:
-
Switch to a non-nucleophilic base (e.g., CsF or K3PO4 instead of NaOH/alkoxides).
-
Switch to a non-nucleophilic solvent (Dioxane, Toluene, or DMF). Never use alcohols (MeOH, EtOH) with this substrate, as they will form the ether at C6 [3].
-
Q2: I am getting a mixture of C5-coupled (desired) and C6-coupled (undesired) products.
-
Diagnosis: Your catalyst system is "too hot." You are likely using a highly active ligand (e.g., XPhos, SPhos, or P(t-Bu)3). While these are great for unreactive chlorides, they destroy regioselectivity in poly-halogenated systems by activating both halogens.
-
Fix: Revert to "dumber" ligands. Pd(PPh3)4 or Pd(dppf)Cl2 are preferred because they discriminate well between the weak C-Br bond and the strong C-Cl bond [4].
Q3: The reaction stalls at 50% conversion, but adding more catalyst doesn't help.
-
Diagnosis: This is often due to Protodeboronation of the boronic acid. Electron-deficient pyrimidines can sometimes accelerate the decomposition of the coupling partner.
-
Fix:
-
Add the boronic acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=2h).
-
Switch to a Boronic Ester (Pinacol ester) or a Potassium Trifluoroborate (R-BF3K) salt, which are more stable than the free acid [5].
-
Q4: My ester is disappearing, forming a polar spot on TLC (Baseline).
-
Diagnosis: Saponification (Hydrolysis).
-
Fix: Eliminate water. Use Protocol B (CsF/Toluene). If you must use water, ensure your base is weak (NaHCO3) and keep the temperature below 70°C.
Data & Reactivity Tables
Table 1: Halogen Reactivity Hierarchy in Pd-Catalyzed Coupling
| Position | Substituent | Reactivity Rank | Mechanism | Notes |
| C5 | -Br | #1 (Highest) | Oxidative Addition | Weakest bond; preferred site for Pd insertion. |
| C6 | -Cl | #2 (Medium) | Oxidative Addition | Stronger bond; reacts only with active ligands or high heat. |
| C6 | -Cl | High Risk | SNAr (Nucleophilic Attack) | Critical: Highly activated by ring N and C4-Ester. |
References
-
Gong, J. F., et al. (2020). "Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Journal of Organic Chemistry. (General principles of Br vs Cl selectivity in pyrimidines).
-
Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry, 59(20), 6095-6097. (Anhydrous CsF conditions).
-
Lérida, A. C., et al. (2013). "Nucleophilic Aromatic Substitution of 4,6-Dihalopyrimidines." Tetrahedron Letters. (Evidence of SNAr competition at C6).
-
Schomaker, J. M., & Delia, T. J. (2001). "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry, 66(21), 7125-7128. (Seminal work on 5-bromo vs 4/6-chloro selectivity).
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 261-268. (Solution for unstable boronic acids).
Sources
Common side products in reactions with Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Technical Support Center: Pyrimidine Functionalization Topic: Troubleshooting Reactions with Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Dr. Aris
Welcome to the Pyrimidine Reactivity Support Center
You are likely working with Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) because you are building a kinase inhibitor scaffold or a fused heterocyclic system. This molecule is a "loaded spring"—highly functionalized and electronically activated.[1] However, this high reactivity creates a minefield of side reactions.[1]
This guide treats your chemical synthesis issues as "Support Tickets." Locate your observation below to find the root cause and remediation protocol.
Ticket #001: The "Disappearing Ester" (Hydrolysis & Transesterification)
User Reported Issue:
"I performed an
reaction to displace the chlorine with an amine. The LC-MS shows the desired mass - 28 Da (ethyl loss) or +14 Da (methyl exchange). My yield is plummeting."
Root Cause Analysis: The pyrimidine ring is strongly electron-deficient due to the two nitrogen atoms and the electron-withdrawing bromine (C5) and ester (C4). This makes the C4-ester carbonyl carbon exceptionally electrophilic.
-
Saponification: Even mild aqueous bases (like
in wet DMF) can hydrolyze the ester to the carboxylic acid (Mass - 28 Da). The acid often stays in the aqueous phase during workup, leading to "low yields."[1] -
Transesterification: If you use methanol as a solvent or co-solvent, the methoxide ion (generated in equilibrium) will attack the ester, swapping the Ethyl for Methyl (Mass - 14 Da difference).
Remediation Protocol:
-
Solvent Switch: strictly avoid alcohols if the ester must be preserved.[1] Use aprotic polar solvents (THF, DMF, DMAc, or Acetonitrile).[1]
-
Base Selection: Switch from inorganic bases (
, ) to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . -
Temperature Control: Perform amine additions at 0°C to -10°C . The activation energy for
at the C6-Cl is lower than that for nucleophilic attack at the ester carbonyl. Kinetic control is your friend.[1]
Visualizing the Competition:
Caption: Kinetic competition between the desired
Ticket #002: The "Stubborn Bromine" (Protodehalogenation)
User Reported Issue:
"I'm trying to run a Suzuki coupling at the C5-Bromine. I see the starting material disappear, but the product mass is missing the bromine atom (M-H instead of M-Ar). I'm getting the debrominated pyrimidine."
Root Cause Analysis: Protodehalogenation is a classic plague in electron-deficient heteroaryl halides.
-
Mechanism: The Oxidative Addition (Pd inserts into C-Br) works fine. However, the resulting Pd(II) species is highly electrophilic.[1] If transmetallation (with the boronic acid) is slow, the complex will grab a hydride from the solvent (especially alcohols or DMF) or the base, leading to reductive elimination of the hydrogenated product.
-
Steric Hindrance: The C5-Br is sandwiched between the C4-Ester and the C6-substituent. This steric bulk slows down transmetallation, increasing the window for side reactions.[1]
Remediation Protocol:
-
Catalyst Upgrade: Switch to electron-rich, bulky phosphine ligands that accelerate transmetallation.[1]
or XPhos Pd G2 are superior to for this substrate. -
Solvent System: Avoid alcohols. Use 1,4-Dioxane or Toluene .[1][2] If using DMF, ensure it is strictly anhydrous.[1]
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular transmetallation over unimolecular side reactions.
Catalytic Failure Point:
Caption: Pathway to protodebromination when transmetallation is sterically hindered.
Ticket #003: Regioselectivity Drift (C6 vs C4 Attack)
User Reported Issue:
"I used a strong nucleophile (Sodium Ethoxide). Instead of displacing the chlorine, I seem to have formed a complex mixture including ring-opened byproducts."
Root Cause Analysis: While C6-Cl is the intended leaving group, the C4-Ester and the C2-H are also vulnerable.
-
Hard Nucleophiles (Alkoxides): They are charge-controlled and attracted to the hardest electrophilic center, which is often the Carbonyl Carbon (C4-Ester), leading to Claisen-type condensations or hydrolysis.
-
Ring Opening: The pyrimidine ring, being extremely electron-poor, can undergo ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) or simple degradation under harsh basic conditions.[1]
Remediation Protocol:
-
Soft Nucleophiles: Use amines, thiols, or stabilized carbanions.[1] These are orbital-controlled and prefer the soft electrophilic center at C6-Cl.
-
Leaving Group Hierarchy: If you must use an alkoxide, ensure the C6-Cl displacement happens first under mild conditions (0°C), or convert the Cl to a better leaving group (like a sulfone) if reactivity is low.
Quick Reference: Solvent & Base Compatibility Table
| Reaction Type | Recommended Solvent | Recommended Base | Forbidden Reagents | Why? |
| THF, DMAc, Acetonitrile | DIPEA, TEA, 2,6-Lutidine | NaOH, KOH, NaOMe | Prevents ester hydrolysis and transesterification.[1] | |
| Suzuki Coupling | 1,4-Dioxane, Toluene | Alcohols (MeOH/EtOH) | Alcohols promote protodebromination (hydride source). | |
| Hydrolysis | THF/Water (1:1) | LiOH (1.1 eq) | Strong acid reflux | Controlled saponification prevents decarboxylation. |
References & Further Reading
-
Mechanistic Insight into Pyrimidine Reactivity:
-
Title: "Nucleophilic aromatic substitution of 2,4-dichloropyrimidines: The role of the C4-substituent."
-
Context: Explains the activation energy differences between C4 and C6 positions.
-
Source: (General reference for Pyrimidine
regioselectivity).
-
-
Suzuki Coupling Optimization:
-
Title: "Protodeboronation and Protodehalogentaion: Mechanisms and Mitigation."[1]
-
Context: Essential reading for preventing the loss of the bromine atom during cross-coupling.
-
Source:
-
-
Synthesis of Kinase Inhibitors:
-
Title: "Discovery of Lenvatinib: A Potent Inhibitor of VEGF Receptors."[1]
-
Context: Demonstrates the use of similar chloropyrimidine-carboxylate scaffolds in drug discovery.
-
Source:
-
(Note: Specific page numbers and volumes depend on the exact analog, but these journals cover the fundamental chemistry described above.)
Sources
Purification of products from Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate reactions
Ticket ID: PYR-EBC-4C-PUR Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Reactivity Profile
Welcome to the technical support hub for Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate . This scaffold is a "privileged structure" in drug discovery due to its orthogonal reactivity, allowing for sequential functionalization. However, its high reactivity often leads to purification failures if the underlying mechanisms are not respected.
The Reactivity Hierarchy (The "Why")
To purify successfully, you must understand where your side products come from. This molecule has three distinct reactive centers:
-
C6-Chlorine (
Active): The most electrophilic site.[1] The ester at C4 withdraws electron density, making C6 highly susceptible to nucleophilic attack (amines, alkoxides).-
Common Impurity: Hydrolysis of the C4-ester (acid byproduct) during basic workups.[1]
-
-
C5-Bromine (Cross-Coupling Active): The preferred site for Palladium-catalyzed reactions (Suzuki, Stille).[1]
-
Common Impurity: Protodehalogenation (loss of Br) or homocoupling.[1]
-
-
C4-Ester (Carbonyl): Stabilizes the ring but is labile to hydrolysis under basic/aqueous conditions.[1]
Interactive Workflow: Purification Logic
The following decision tree helps you select the correct purification method based on your reaction type and crude analysis.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on visual and TLC evidence.[1]
Critical Protocols & Troubleshooting
Module A: Reactions (Displacement of C6-Cl)
Context: You have reacted the scaffold with a primary or secondary amine. The Trap: The reaction requires a base (TEA/DIPEA) to scavenge HCl. If you use strong aqueous base during workup, you will hydrolyze the ester to the carboxylic acid (which streaks on silica).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| TLC shows baseline streak | Ester hydrolysis (Acid byproduct) | Do not use NaOH/KOH in workup.[1] Use Saturated |
| Product co-elutes with amine | Formation of ammonium salts | Perform a mild acidic wash (0.5M citric acid) if your product is not basic.[1] Otherwise, switch to DCM:MeOH:NH3 (90:9:1).[1] |
| Low Yield / Missing Ethyl Group | Hydrolysis to carboxylic acid | Re-esterify using |
Optimized Workup Protocol (Self-Validating)
-
Quench: Pour reaction mixture into saturated
(keeps pH neutral/mildly acidic). -
Extraction: Extract with EtOAc (
). -
Wash:
-
Dry:
and concentrate. -
Purification: Flash Chromatography.
Module B: Palladium-Catalyzed Couplings (C5-Br)
Context: Suzuki or Stille coupling at the C5 position. The Trap: Pyrimidines are excellent ligands for Palladium. The metal "sticks" to the nitrogens, resulting in colored products and failed biological assays.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Grey/Black Product | Residual Palladium | Use Thiol-based scavengers (SiliaMetS Thiol) or wash with aqueous EDTA.[1] |
| Product is an Oil (should be solid) | Solvent entrapment / Impurities | Triturate with cold pentane or diethyl ether to induce precipitation.[1] |
| Loss of C6-Cl | Oxidative addition at C6 | Switch catalyst to a more selective system (e.g., |
Pd Removal Protocol (The "EDTA Wash")
Why this works: EDTA chelates Pd more strongly than the pyrimidine nitrogens.
-
Prepare a 0.5M EDTA solution (adjust pH to ~8 with NaOH).
-
Vigorously stir the organic layer with the EDTA solution for 20 minutes.
-
Separate layers. The aqueous layer should be colored (removing the metal).
-
Filter the organic layer through a pad of Celite before concentration.
Frequently Asked Questions (FAQs)
Q1: Can I do the Suzuki coupling before the
-
Answer: Yes, but proceed with caution. The C5-Br bond is highly reactive toward Pd(0), allowing selective coupling without touching the C6-Cl.[1] However, you must use mild bases (like
or ) and anhydrous conditions to prevent hydrolysis of the C6-Cl (which is prone to hydrolysis) or the C4-ester.-
Recommendation: Most users prefer
(C6) Suzuki (C5) because the C6-amino product is more stable during the heating required for Suzuki coupling.
-
Q2: My NMR shows a mix of ethyl ester and something else. What is it?
-
Answer: It is likely the carboxylic acid (hydrolysis product) or a trans-esterification product if you used an alcohol solvent (e.g., using MeOH as a solvent will convert the Ethyl ester to a Methyl ester).
-
Fix: Always use Ethanol if refluxing an Ethyl ester, or avoid alcohol solvents entirely (use DMF/THF).[1]
-
Q3: How do I store the intermediate?
-
Answer: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is sensitive to moisture (hydrolysis).[1] Store at -20°C under Argon/Nitrogen. If the bottle has been opened frequently, reseal with Parafilm and store in a desiccator.
Reaction Pathway Visualization
Understanding the competition between your desired path and the hydrolysis "sink."
Figure 2: Chemical pathways showing the desired functionalization vs. the hydrolysis impurity risk.
References
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. (Specifics on Pd-cycle and base sensitivity of esters). [Link]
-
MDPI (Processes). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[1][5] (Demonstrates selectivity of Br vs Cl in pyrimidine couplings). [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. (Alternative purification for polar hydrolysis byproducts).[1] [Link]
Sources
Improving yields in the synthesis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate derivatives
Ticket ID: PYR-OPT-2026-001 Subject: Yield Optimization & Troubleshooting for CAS 1097250-94-6 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
This technical guide addresses the synthesis and yield optimization of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate . This molecule is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and antiviral agents.
The core challenge in this synthesis is the deoxychlorination of the 6-hydroxy precursor (Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate) using phosphoryl chloride (
Target Molecule Profile
| Property | Detail |
| Chemical Name | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate |
| CAS Number | 1097250-94-6 |
| Molecular Formula | |
| Critical Instability | Ester hydrolysis (pH < 4 or pH > 10); C-Cl displacement (nucleophiles) |
Optimized Synthetic Protocol
The following protocol synthesizes field-proven "Best Practices" for pyrimidine chlorination, specifically adapted to preserve the ethyl ester.
Reaction Scheme
The transformation utilizes a Vilsmeier-Haack type mechanism where
Caption: Vilsmeier-Haack type chlorination pathway. The tertiary amine is critical for activating POCl3 at lower temperatures to prevent ester degradation.
Step-by-Step Procedure
Phase 1: The Reaction
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or Ar). -
Charging: Add Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (1.0 eq).
-
Solvent/Reagent:
-
Standard: Add
(5.0 eq) neat. -
Alternative (Milder): Suspend solid in anhydrous Toluene (5-10 volumes) and add
(2.0 - 3.0 eq).
-
-
Activation: Add N,N-Dimethylaniline (1.0 eq) dropwise at room temperature. Note: This is exothermic.
-
Heating: Heat the mixture to reflux (approx. 105-110°C) . Monitor by TLC (Hexane/EtOAc 3:1) or LCMS every 30 minutes.
-
Target: Full consumption of starting material (typically 2-4 hours).
-
Warning: Do not overheat (>120°C) or extend time unnecessarily, as this promotes decarboxylation or tar formation.
-
Phase 2: The "Inverse Quench" (Critical for Yield)
Most yield is lost here due to ester hydrolysis.
-
Cooling: Cool the reaction mixture to room temperature.
-
Concentration (Optional but Recommended): If run neat, remove excess
via rotary evaporation under high vacuum at <50°C. -
Quench Preparation: Prepare a beaker with crushed ice and saturated
solution (pH ~8). -
Inverse Addition: Slowly pour the organic reaction residue (dissolved in a minimal amount of DCM or EtOAc) into the vigorously stirring ice/base mixture.
-
Why? This prevents the formation of a localized acidic "hotspot" that hydrolyzes the ester.
-
-
pH Check: Ensure the aqueous layer remains pH 7-8 throughout the quench.
Phase 3: Isolation
-
Extraction: Extract immediately with Ethyl Acetate (3x).
-
Wash: Wash combined organics with cold brine (1x) and water (1x).
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: 0-20% Ethyl Acetate in Hexanes (Product is less polar than the hydroxy precursor).
-
Troubleshooting Guide
Use this logic tree to diagnose yield issues.
Caption: Diagnostic workflow for isolating the root cause of yield loss in chloropyrimidine synthesis.
Common Failure Modes & Fixes
| Symptom | Probable Cause | Corrective Action |
| Starting material persists after 4h | Inactive Vilsmeier reagent. | Add N,N-Dimethylaniline (DMA) or DMF (catalytic). These form the active chloroiminium species essential for reaction. |
| Product disappears during workup | Acidic hydrolysis of the ester. | Do not add water to the reaction. Pour the reaction into excess ice/ |
| Low recovery / Black tar | Polymerization or decomposition. | Reduce reaction temperature.[1] Ensure |
| Product co-elutes with impurities | Incomplete separation. | The chloro-product is significantly less polar than the hydroxy-SM. Use a gradient starting at 100% Hexane/Heptane. |
Frequently Asked Questions (FAQs)
Q1: Can I use Thionyl Chloride (
-
Answer: Generally, No .
is often too harsh and releases gas which can complicate the mechanism for pyrimidines. is the industry standard for converting tautomeric hydroxy-heterocycles (lactams) to chlorides due to the formation of the favorable dichlorophosphate leaving group.
Q2: Why is N,N-Dimethylaniline (DMA) preferred over Triethylamine?
-
Answer: DMA is less basic but more nucleophilic than triethylamine, making it better at forming the Vilsmeier-type intermediate with
without promoting base-catalyzed side reactions (like deprotonation alpha to the ester).
Q3: My product is turning yellow/brown on the shelf. Why?
-
Answer: 6-chloropyrimidines are reactive electrophiles. If traces of acid (from the workup) remain, they catalyze autocatalytic decomposition. Ensure the final product is dried thoroughly and consider storing it over a stabilizer or at -20°C under argon.
Q4: Is the 5-bromo group stable under these conditions?
-
Answer: Yes. The aromatic C-Br bond is stable to
reflux. However, avoid using strong nucleophiles (like methoxide) during workup, as the 6-Cl position is highly activated and will undergo displacement before the 5-Br.
References
- Vilsmeier-Haack Reaction Mechanism: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
-
Pyrimidine Chlorination Protocols: US Patent 5,525,724. "Process for the preparation of chloropyrimidines.
and amine salts). -
Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate : A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Department of Chemistry. (Provides context on the stability and handling of the specific 5-bromo-4-ester scaffold).
- General Handling of Chloropyrimidines: The Pyrimidines. Brown, D. J. Wiley-Interscience. (The authoritative text on pyrimidine reactivity and stability).
Sources
Technical Support Guide: Preventing Hydrolysis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Executive Summary: The Stability Paradox
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a highly functionalized electrophile used as a scaffold in kinase inhibitor discovery. Its utility stems from its "tunable" reactivity: the C6-chlorine is primed for SNAr displacement, while the C5-bromine serves as a handle for palladium-catalyzed cross-coupling.
However, this reactivity comes at a cost. The pyrimidine ring is significantly electron-deficient due to the two nitrogen atoms and the electron-withdrawing effects of the ester (C4), bromine (C5), and chlorine (C6) substituents. This makes the C4-ester carbonyl carbon exceptionally electrophilic , rendering it hypersensitive to nucleophilic attack by water (hydrolysis) or alcohols (transesterification), even under mild conditions.
This guide provides field-proven protocols to isolate the desired reactivity (C6-substitution) while suppressing the undesired pathway (C4-hydrolysis).
Storage & Handling: The First Line of Defense
Before uncapping the bottle, ensure the environment is hostile to moisture.
Storage Protocol
-
Temperature: Store at -20°C . Low temperature kinetically inhibits spontaneous hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen .[1]
-
Desiccation: Secondary containment in a desiccator with active silica gel or P2O5 is mandatory.
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Reaction Optimization: Preventing Hydrolysis During Synthesis
The most common failure mode is the unintended hydrolysis of the ester during Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
Critical Parameter: Base Selection
Never use aqueous inorganic bases (e.g., NaOH, KOH, LiOH) or carbonate bases (K2CO3, Cs2CO3) in non-anhydrous solvents. The hydroxide ion (OH⁻) generated is a potent nucleophile that will attack the C4-ester faster than many amines will attack the C6-chloride.
| Base Type | Recommendation | Mechanism of Action / Risk |
| Tertiary Amines (DIPEA, TEA) | Highly Recommended | Acts as a proton scavenger. Non-nucleophilic due to steric bulk. Soluble in organic solvents. |
| Inorganic Carbonates (K₂CO₃) | Use with Caution | Only use in strictly anhydrous DMF/DMSO. In the presence of trace water, generates OH⁻. |
| Hydroxides (NaOH, LiOH) | FORBIDDEN | Rapid, irreversible hydrolysis of the C4-ester to the carboxylic acid. |
| Alkoxides (NaOEt) | Conditional | Risk of transesterification (if R of alkoxide ≠ R of ester) or displacement of C6-Cl. |
Critical Parameter: Solvent System
Hydrolysis requires water. Eliminating water eliminates the side reaction.
-
Preferred Solvents: Anhydrous THF, 1,4-Dioxane, DCM, or Toluene.
-
Avoid: Alcohols (MeOH, EtOH) unless you are certain transesterification is acceptable (e.g., using EtOH for an ethyl ester).
-
Drying: Solvents must be dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system (SPS).
Visualizing the Pathway
The diagram below illustrates the competing pathways. The goal is to funnel the reaction through the Green Path (SNAr) and block the Red Path (Hydrolysis).
Caption: Competing reaction pathways. The green path represents the desired SNAr reaction. Red and yellow paths represent hydrolytic or transesterification failures caused by improper solvent/base choice.
Step-by-Step Protocol: SNAr without Hydrolysis
Objective: Substitution of C6-Cl with a primary amine (R-NH2) while preserving the C4-Ethyl Ester.
Reagents:
-
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv)
-
Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 - 1.5 equiv)
-
Anhydrous THF (Concentration: 0.1 M - 0.2 M)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.
-
Dissolution: Add the pyrimidine starting material and anhydrous THF. Stir until fully dissolved.
-
Base Addition: Add DIPEA via syringe. The solution should remain clear.
-
Amine Addition: Cool the reaction to 0°C (ice bath). Add the amine dropwise.[2]
-
Why 0°C? The C6-Cl is highly activated. Lower temperature controls the exotherm and improves regioselectivity, preventing "double hits" or side reactions.
-
-
Reaction: Allow to warm to room temperature (RT) and stir. Monitor by TLC/LC-MS.
-
Time: Typically complete within 1–4 hours.
-
-
Workup (Crucial):
-
Dilute with EtOAc.
-
Wash with cold, dilute citric acid (5%) or Ammonium Chloride (sat. aq.).
-
Avoid: Do not use strong basic washes (1M NaOH) or allow the aqueous layer to sit in contact with the organic layer for extended periods.
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to [M-28]. What happened?
Diagnosis: You have formed the Carboxylic Acid . Cause: Hydrolysis of the ethyl ester.[3] This corresponds to the loss of the Ethyl group (-29) and gain of a Proton (+1), resulting in a net loss of 28 Da. Solution:
-
Check your solvent water content (Karl Fischer titration).
-
Switch from carbonate bases (K2CO3) to organic bases (DIPEA).
-
Ensure your workup was not too basic or prolonged.
Q2: I used Methanol to dissolve my amine because it wasn't soluble in THF. Now I have two product peaks.
Diagnosis: Transesterification . Cause: Methanol is a nucleophile. In the presence of base, it attacks the ethyl ester, swapping the -OEt for -OMe. Solution:
-
Avoid alcohols that do not match the ester group.
-
If the amine is insoluble in THF, try DMF or DCM .
-
If you must use an alcohol, use Ethanol (matches the ethyl ester).
Q3: The reaction is sluggish. Can I heat it?
Diagnosis: Kinetic barrier. Solution: Yes, but proceed with caution.
-
Heat increases the rate of hydrolysis if any water is present.
-
Protocol: Heat to 40-50°C in anhydrous conditions. If higher temperatures are needed, ensure the system is sealed and strictly anhydrous.
Q4: Can I use Suzuki coupling (at C5-Br) before the SNAr reaction?
Analysis: Technically yes, but risky. Reasoning: Suzuki coupling requires aqueous base (e.g., Na2CO3/H2O). The electron-deficient pyrimidine ester will likely hydrolyze under standard Suzuki conditions. Recommendation: Perform the SNAr reaction (at C6) first . The amine installation at C6 donates electron density into the ring, making the C4-ester slightly less electrophilic and more robust for the subsequent Suzuki step.
Troubleshooting Decision Tree
Use this flowchart to diagnose yield or purity issues.
Caption: Diagnostic flowchart for identifying the root cause of reaction failure based on LC-MS data.
References
-
Sigma-Aldrich. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate Product Sheet. Accessed Oct 2023. Link
-
National Institutes of Health (NIH). Comparative chemical and biological hydrolytic stability of homologous esters. Link
-
WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. Link
-
ResearchGate. Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. Link
Sources
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the work-up of reactions with Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, a versatile building block in medicinal chemistry.
Issue 1: Incomplete Reaction or Low Conversion After Quenching
Symptom: TLC or LC-MS analysis of the crude reaction mixture after quenching shows a significant amount of unreacted Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate.
Possible Causes & Solutions:
-
Inefficient Quenching: A violent or overly rapid quenching process can lead to localized temperature spikes, potentially decomposing the desired product or causing unwanted side reactions.
-
Expert Recommendation: Always quench the reaction mixture by slowly adding the quenching solution at a low temperature (e.g., 0 °C in an ice bath). For reactions involving organometallic reagents, a saturated aqueous solution of ammonium chloride is a common and effective quenching agent.[1] For highly reactive reagents, consider a sequential quench, starting with a less reactive protic source like isopropanol, followed by a more reactive one like methanol, and finally water.[2]
-
-
Hydrolysis of the Ester Group: The ethyl ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, which might be present during the reaction or introduced during the work-up.
-
Expert Recommendation: Maintain a neutral or slightly acidic pH during the aqueous work-up. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and minimize the contact time. Monitor the pH of the aqueous layer throughout the extraction process.
-
-
Palladium Catalyst Deactivation (for Cross-Coupling Reactions): In Suzuki-Miyaura or similar cross-coupling reactions, the palladium catalyst can deactivate before the reaction reaches completion.
-
Expert Recommendation: Ensure rigorous exclusion of oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[3] The choice of ligand is also critical in stabilizing the palladium catalyst and promoting the desired catalytic cycle.
-
Issue 2: Presence of Dehalogenated Byproducts
Symptom: Mass spectrometry or NMR analysis reveals the presence of Ethyl 6-chloropyrimidine-4-carboxylate (de-bromination) or Ethyl 5-bromopyrimidine-4-carboxylate (de-chlorination) in the purified product.
Possible Causes & Solutions:
-
Mechanism of Dehalogenation: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, often proceeding through the formation of a palladium-hydride (Pd-H) species.[4] This can be influenced by the base, solvent, or impurities. The general susceptibility to dehalogenation is I > Br > Cl.[4]
-
Expert Recommendation:
-
Choice of Base: Avoid bases that can act as hydride donors. Non-coordinating inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over organic amine bases.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize sources of protons that can lead to dehalogenation.
-
Reaction Time and Temperature: Minimize reaction time and temperature, as prolonged heating can promote dehalogenation.[5] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
-
Radical-Mediated Dehalogenation: In some cases, radical mechanisms can lead to dehalogenation.
-
Expert Recommendation: Ensure the reaction is performed in the dark or with minimal exposure to light, as photochemical pathways can sometimes initiate radical reactions.
-
Issue 3: Difficulty in Removing Palladium Residues
Symptom: The final product is contaminated with residual palladium, often observed as a fine black powder or leading to discoloration.
Possible Causes & Solutions:
-
Inadequate Filtration: Palladium catalysts, especially those on a solid support like carbon, may not be fully removed by simple filtration. Homogeneous catalysts can also be challenging to remove.
-
Expert Recommendation:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite® or another filter aid to remove heterogeneous catalysts and palladium black.[6]
-
Aqueous Washes: Certain aqueous washes can help in removing palladium residues. A wash with a saturated solution of ammonium chloride or a dilute solution of sodium sulfide can be effective.
-
Charcoal Treatment: Stirring the organic solution of the crude product with activated charcoal for a short period can help adsorb residual palladium, followed by filtration.
-
-
Issue 4: Emulsion Formation During Extraction
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during liquid-liquid extraction, making separation difficult.
Possible Causes & Solutions:
-
Presence of Fine Particulates: Finely divided solids, such as palladium black or inorganic salts, can stabilize emulsions.
-
Expert Recommendation:
-
Filtration: As mentioned above, filtering the reaction mixture through Celite® before extraction can prevent this issue.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[1]
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of layers. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended general work-up procedure for a Suzuki-Miyaura coupling reaction using Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate?
A1: A typical work-up procedure would be as follows:
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[3]
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture while stirring.
-
Filtration: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and any precipitated salts.[6]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Q2: How do I choose an appropriate solvent system for the extraction of my pyrimidine product?
A2: The choice of solvent depends on the polarity of your product. For Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate and its derivatives, which are moderately polar, common extraction solvents include:
-
Ethyl Acetate (EtOAc): A versatile solvent that can dissolve a wide range of organic compounds.
-
Dichloromethane (DCM): A good solvent for many organic compounds, but it is denser than water.
-
Diethyl Ether (Et₂O): Less polar than ethyl acetate and can be useful for less polar products.
It is important to use a solvent that is immiscible with water and in which your product has good solubility while impurities have lower solubility.
Q3: What are the best practices for purifying Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate derivatives by column chromatography?
A3:
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of pyrimidine derivatives.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[9] Start with a low polarity mixture and gradually increase the polarity (gradient elution) to elute your compounds.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound for good separation.
-
Loading: The crude product can be loaded onto the column either as a concentrated solution in the mobile phase or by "dry loading," where the compound is adsorbed onto a small amount of silica gel before being added to the column.[5]
Q4: Can the ethyl ester group of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate be hydrolyzed during work-up? How can I prevent this?
A4: Yes, the ethyl ester is susceptible to hydrolysis under strong acidic or basic conditions. To prevent this:
-
Avoid Strong Acids and Bases: Use neutral or mildly acidic/basic aqueous solutions for washing. Saturated sodium bicarbonate is a good choice for neutralizing acids, and dilute citric acid can be used to remove basic impurities.
-
Minimize Contact Time: Perform the aqueous washes quickly to reduce the time the compound is in contact with the aqueous phase.
-
Control Temperature: Perform the work-up at room temperature or below to slow down the rate of hydrolysis.
Q5: What are the key safety precautions when working with Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate?
A5: As with any halogenated organic compound, proper safety measures are crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines. Brominated organic compounds may require specific disposal procedures.
III. Visualized Workflows and Data
Decision Tree for Troubleshooting Purification
Caption: A decision tree for selecting the appropriate purification strategy.
Standard Suzuki Coupling Work-up Workflow
Caption: A standard workflow for the work-up of a Suzuki coupling reaction.
Table 1: Common Solvents for Extraction and Chromatography
| Solvent | Polarity Index | Use Case |
| Hexanes/Petroleum Ether | 0.1 | Non-polar mobile phase component |
| Diethyl Ether | 2.8 | Extraction, mobile phase component |
| Dichloromethane (DCM) | 3.1 | Extraction, mobile phase component |
| Ethyl Acetate (EtOAc) | 4.4 | Extraction, polar mobile phase component |
| Acetonitrile | 5.8 | Reaction solvent, sometimes used in HPLC |
| Methanol | 6.6 | Highly polar mobile phase component (use sparingly with silica) |
IV. References
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]
-
Science.gov. (n.d.). Halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of chloropyrimidines. Retrieved from
-
ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Retrieved from [Link]
-
Google Patents. (2010). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
ACS Publications. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. Retrieved from [Link]
-
MDPI. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]
-
University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]
-
National Academies Press. (n.d.). LCSS: BROMINE. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
MDPI. (2024). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cryptic Halogenation Reactions in Natural Product Biosynthesis. Retrieved from [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]
-
Google Patents. (2010). Method for selective dehalogenation in pyrimidine fused ring. Retrieved from
-
Royal Society of Chemistry. (n.d.). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Google Patents. (n.d.). Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. Retrieved from
-
Google Patents. (n.d.). Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine. Retrieved from
-
ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
Semantic Scholar. (2009). REVIEW ARTICLE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from
Sources
- 1. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
Comparative Guide: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate as a Scaffold in Medicinal Chemistry
Topic: Characterization of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate derivatives Content Type: Publish Comparison Guide
Executive Summary
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) represents a specialized "orthogonally activated" pyrimidine scaffold. Unlike symmetrical alternatives such as ethyl 4,6-dichloropyrimidine-5-carboxylate, this compound offers three distinct reactive handles—an electrophilic chloride (C6), a cross-coupling-ready bromide (C5), and a modifiable ester (C4)—each with a unique activation profile.
This guide provides a technical analysis for medicinal chemists, comparing its utility against standard pyrimidine building blocks.[1][2][3] It establishes a validated workflow for sequential functionalization, enabling the rapid generation of diversity-oriented libraries, particularly for kinase inhibitor and fused-heterocycle discovery.
Structural Analysis & Reactivity Logic
The utility of this scaffold lies in its regio-defined reactivity gradient . Causal analysis of the electronic structure reveals why specific transformations must be ordered sequentially to maximize yield and purity.
Reactivity Gradient (Order of Operations)
-
C6-Chloride (
Active): The most reactive site. The C6 position is activated by the electron-withdrawing nature of the pyrimidine ring nitrogens (N1/N3) and the para-like relationship to the C4-ester.-
Causality: Chlorine is a better leaving group than bromine in Nucleophilic Aromatic Substitution (
) on electron-deficient rings, despite bromine's weaker bond strength, due to the higher electronegativity of chlorine stabilizing the Meisenheimer intermediate.
-
-
C5-Bromide (Cross-Coupling Active): The second reactive site. Position C5 is "meta-like" to the ring nitrogens, rendering it electron-rich relative to C4/C6 and inert to
.-
Causality: The C-Br bond is highly susceptible to oxidative addition by Pd(0) catalysts. It allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings after the C6 position has been derivatized.
-
-
C4-Ester (Cyclization/Derivatization): The least reactive initially but serves as a "landing pad" for cyclization.
-
Utility: Following functionalization at C5 and C6, the ester can be hydrolyzed to the acid, reduced to the alcohol, or condensed with adjacent nucleophiles to form fused systems (e.g., pyrimido[4,5-d]pyrimidines).
-
Comparative Performance Analysis
The following table contrasts the subject scaffold with its two most common competitors in drug discovery campaigns.
Table 1: Scaffold Comparison Matrix
| Feature | Subject Scaffold (Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate) | Alternative A (Ethyl 4,6-dichloropyrimidine-5-carboxylate) | Alternative B (5-Bromo-2,4-dichloropyrimidine) |
| Orthogonality | High: Cl (C6) and Br (C5) allow selective sequential reaction without protecting groups. | Medium: Two identical Cl groups (C4, C6). Requires stoichiometric control for mono-substitution. | Medium/High: C2-Cl and C4-Cl have different reactivity, but C5-Br can sometimes compete. |
| Absolute: Occurs exclusively at C6. C5-Br is inert to nucleophiles. | Statistical: Often yields mixtures of mono- and bis-substituted products. | Good: C4 is generally more reactive than C2, but selectivity varies with nucleophile. | |
| Library Scope | Fused Bicyclics: Ideal for 5,6-fused systems (e.g., pyrrolopyrimidines) via C5-C4 cyclization. | Fused Bicyclics: Ideal for 4,5-fused systems via C4-C5 cyclization. | Linear Decoration: Best for decorating the ring; harder to form fused rings without an ester handle. |
| Downstream Yield | >85% (Typical for sequential | 60-75% (Due to separation of regioisomers) | 80-90% (Standard heterocyclic chemistry) |
Validated Experimental Protocols
The following protocols are designed as a self-validating system . Each step includes a specific checkpoint to ensure the reaction has proceeded correctly before moving to the next.
Protocol A: Regioselective at C6
Objective: Install an amine nucleophile at C6 while preserving the C5-Br and C4-Ester.
-
Preparation: Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv) in anhydrous THF or DMF (0.2 M).
-
Base Addition: Add DIPEA (1.2 equiv) or
(1.5 equiv). Note: Use inorganic base for non-volatile amines to simplify workup. -
Nucleophile Addition: Add the amine (1.05 equiv) dropwise at 0°C.
-
Causality: Low temperature prevents potential ester aminolysis (side reaction).
-
-
Reaction: Stir at RT for 2–4 hours.
-
Checkpoint (Self-Validation): Monitor via TLC (Hexane/EtOAc 3:1) or LCMS.[4]
-
Pass Criteria: Complete consumption of starting material (
) and appearance of product ( ). Retention of the Br isotopic pattern (1:1 doublet) is critical.
-
-
Workup: Dilute with EtOAc, wash with 0.5M citric acid (to remove unreacted amine), brine, dry over
, and concentrate.
Protocol B: Suzuki-Miyaura Coupling at C5
Objective: Arylation at C5 using the product from Protocol A.
-
Preparation: Dissolve the C6-amino derivative (1.0 equiv) in 1,4-dioxane/water (4:1 ratio, degassed).
-
Reagents: Add Aryl Boronic Acid (1.2 equiv) and
(3.0 equiv). -
Catalyst: Add
(5 mol%).-
Expert Insight:
is preferred over for this substrate to minimize debromination side-products and handle the steric bulk of the C4-ester/C6-amine.
-
-
Reaction: Heat to 80°C for 6–12 hours under Argon.
-
Checkpoint (Self-Validation): LCMS must show loss of the Br pattern and appearance of the biaryl product.
-
Warning: If starting material persists, do NOT increase temp >100°C as ester hydrolysis may occur. Add 2 mol% fresh catalyst instead.
-
Visualization of Workflows
Diagram 1: Reactivity Map & Regioselectivity Logic
This diagram illustrates the electronic influences dictating the reaction order.
Caption: Electronic activation map showing the hierarchy of reactivity sites. Red indicates the primary site of nucleophilic attack.
Diagram 2: Validated Sequential Workflow
The logical flow for library generation using this scaffold.
Caption: Step-by-step synthesis workflow with mandatory quality control checkpoints (yellow diamonds).
Data Specifications
Table 2: Representative Spectroscopic Data
Based on typical values for this class of pyrimidines.
| Measurement | Expected Value / Signal | Interpretation |
| Ethyl ester protons (Diagnostic for C4 integrity). | ||
| H2 proton. A singlet indicates no substitution at C2. | ||
| LCMS (ESI+) | 1:1.3 ratio characteristic of Br + Cl presence (Start Material). | |
| LCMS (Post- | 1:1 ratio characteristic of Br only. |
References
-
Vertex AI Search. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. ResearchGate. 5[6][7][8][9]
-
BenchChem. (2025).[3][4] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. 4[6][7][9][10]
-
WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. 1[6][8][9]
-
Sigma-Aldrich. (2025). Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate Product Specification. 11
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. 10
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | 1097250-94-6 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Substituted Pyrimidines
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutics. From antiviral agents to oncology drugs, the precise arrangement of substituents on this nitrogenous heterocycle dictates biological activity, potency, and safety.[1][2][3] Consequently, unambiguous structural confirmation is not merely a formality; it is a critical prerequisite for advancing any candidate molecule.
This guide provides an in-depth comparison of the primary analytical techniques for elucidating the structure of novel substituted pyrimidines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and demonstrate how a multi-faceted analytical approach constitutes a self-validating system for absolute structural certainty.
The Analytical Workflow: A Multi-Technique Strategy
No single technique can provide a complete structural picture. Instead, we rely on an orthogonal workflow where the strengths of one method compensate for the limitations of another. The initial pass typically involves Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework. Vibrational spectroscopy (FTIR) offers a rapid check for key functional groups, while X-ray Crystallography stands as the ultimate arbiter for definitive 3D structural proof, provided a suitable crystal can be obtained.
Sources
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 3. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
Alternative reagents to Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate for pyrimidine synthesis
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) is a high-value scaffold for synthesizing trisubstituted pyrimidines.[1] Its specific substitution pattern allows for orthogonal functionalization: nucleophilic aromatic substitution (SNAr) at C6, palladium-catalyzed cross-coupling at C5, and derivatization at the C4 ester.
However, this reagent often presents challenges regarding hydrolytic instability , high cost , and supply chain volatility . This guide evaluates three distinct classes of alternatives:
-
Direct Analogs: Drop-in replacements with superior physical properties or cost profiles.
-
Process Precursors: Stable intermediates that allow in situ generation of the reactive core.
-
Route Re-engineering: Strategic changes to the synthetic sequence (e.g., late-stage bromination) to utilize cheaper, more stable starting materials.
Part 1: Comparative Analysis of Reagents
1. Direct Analog: The Methyl Ester
Reagent: Methyl 5-bromo-6-chloropyrimidine-4-carboxylate Best For: Cost reduction without protocol changes.
| Feature | Ethyl Ester (Target) | Methyl Ester (Alternative) | Impact |
| Molecular Weight | 265.49 g/mol | 251.46 g/mol | Higher atom economy. |
| Crystallinity | Low melting solid/oil | Generally higher MP solid | Easier handling and weighing. |
| Hydrolysis Rate | Moderate | Fast | Requires strictly anhydrous storage. |
| Cost | High ( | Moderate ( | Significant savings on scale. |
Technical Insight: The methyl ester is electronically almost identical to the ethyl ester. In SNAr reactions, the rate difference is negligible. However, if the final step involves ester hydrolysis to the acid, the methyl ester hydrolyzes faster under basic conditions (LiOH/THF/H2O), potentially shortening reaction times.
2. Process Precursor: The Hydroxy Tautomer
Reagent: Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (exists as the 6-oxo tautomer) Best For: Process stability and "Make-vs-Buy" cost efficiency.
Instead of purchasing the unstable chloro-pyrimidine, researchers can purchase the stable hydroxy precursor and chlorinate it immediately before use.
-
Stability: The hydroxy compound is indefinitely stable at room temperature. The chloro compound degrades via hydrolysis (releasing HCl) and aromatization.
-
Reactivity: Chlorination with POCl3 yields the reactive species quantitatively.
-
Protocol: See Experimental Section A.
3. Route Re-engineering: The "Des-Bromo" Strategy
Reagent: Ethyl 6-chloropyrimidine-4-carboxylate (CAS: 51940-63-7) Best For: avoiding the high cost of pre-brominated scaffolds.
This strategy inverts the functionalization order. Instead of starting with the expensive 5-bromo scaffold, you perform the SNAr reaction on the cheaper 6-chloro scaffold first, then introduce the bromine electrophilically at C5.
-
Mechanism: The C5 position in pyrimidines is electron-rich. Even with an electron-withdrawing ester at C4, the introduction of an electron-donating amine at C6 (via SNAr) sufficiently activates C5 for bromination using NBS or Br2.
-
Risk: If the nucleophile at C6 is electron-poor (e.g., an aniline with EWGs), C5 bromination may be sluggish.
Part 2: Decision Framework & Reactivity Mapping
The following decision tree assists in selecting the optimal reagent based on your specific synthetic constraints.
Figure 1: Decision matrix for selecting the appropriate pyrimidine building block.
Part 3: Reactivity & Regioselectivity
A critical pitfall is confusing the target (6-chloro) with its isomer (2-chloro). The reactivity profiles are distinct.[2][3][4][5]
-
Target (6-Chloro): The C6 position is activated by the para-relationship to N3 and the vinylogous relationship to the C4-ester. SNAr is fast but can be sensitive to steric hindrance.
-
Isomer (2-Chloro): The C2 position is activated by two adjacent nitrogens (N1 and N3). It is generally more reactive toward nucleophiles than C6, but leads to a different regioisomer which may not fit the SAR (Structure-Activity Relationship) requirements.
Figure 2: Orthogonal reactivity map of the 5-bromo-6-chloropyrimidine-4-carboxylate scaffold.
Part 4: Experimental Protocols
Protocol A: In-Situ Synthesis from Hydroxy Precursor
Use this protocol to generate the reactive chloro-species fresh, avoiding storage degradation.
-
Reagents: Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (1.0 eq), POCl3 (3.0 eq), N,N-Dimethylaniline (1.0 eq), Toluene (5 vol).
-
Procedure:
-
Suspend the hydroxy pyrimidine in toluene.
-
Add N,N-dimethylaniline (catalyst/base).
-
Add POCl3 dropwise at room temperature.
-
Heat to 80°C for 3-4 hours. Monitor by TLC/LCMS (disappearance of SM).
-
Workup: Cool to RT. Pour onto ice-water carefully (exothermic hydrolysis of excess POCl3). Extract with Ethyl Acetate. Wash organic layer with NaHCO3 (sat.) and Brine. Dry over Na2SO4.
-
-
Outcome: The resulting oil/solid is the target Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, ready for immediate SNAr use without further purification.
Protocol B: The "Des-Bromo" Route (Late-Stage Bromination)
Use this when the brominated starting material is unavailable.
-
Step 1 (SNAr):
-
React Ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq) with Amine (1.1 eq) and DIPEA (2.0 eq) in DMF at RT.
-
Isolate the 6-amino-pyrimidine intermediate.
-
-
Step 2 (Bromination):
-
Dissolve the intermediate in Acetonitrile or DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.
-
Stir at RT for 1-2 hours.
-
Mechanism: The amino group at C6 activates C5, directing the bromine exclusively to that position.
-
Note: This method avoids handling the highly reactive 5-bromo-6-chloro species.
-
References
-
Regioselectivity in Pyrimidine SNAr: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Link
-
Synthesis of 5-Bromo-6-chloro-4-ester: Reagentia. "Ethyl 5-Bromo-6-chloropyrimidine-4-carboxylate Product Data." Link
-
Alternative Scaffolds: MDPI Molbank. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." (2022).[5] Link
-
Bromination Protocols: Organic Syntheses. "Bromination of Pyrimidines." (General Methodology). Link
-
Comparative Properties: Sigma-Aldrich. "Ethyl 6-chloropyrimidine-4-carboxylate vs Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate." Link
Sources
Optimization of Suzuki-Miyaura Coupling for Brominated Pyrimidines: A Comparative Catalyst Guide
Executive Summary
For researchers targeting pyrimidine scaffolds, the position of the halogen determines the catalytic strategy. 5-bromopyrimidines behave similarly to electron-deficient aryl bromides and are readily coupled using robust, second-generation catalysts like Pd(dppf)Cl₂ . However, 2-bromopyrimidines present a distinct challenge due to the adjacent nitrogen atoms, which deactivate the carbon center toward oxidative addition and pose a high risk of catalyst poisoning (N-coordination). For these substrates, bulky, electron-rich systems—specifically XPhos Pd G4 or PEPPSI-IPr —are required to prevent coordination of the pyrimidine nitrogen to the palladium center and suppress hydrodehalogenation.
The Challenge: Pyrimidine Electronics & Catalyst Poisoning
The pyrimidine ring is significantly more electron-deficient than benzene or pyridine. This electronic bias creates two distinct mechanistic hurdles:
-
N-Coordination (Poisoning): The lone pairs on the pyrimidine nitrogens are highly competent ligands. In the absence of sterically demanding phosphine/carbene ligands, the substrate binds to the Pd(II) center, forming an inactive "off-cycle" complex (PdL₂[Substrate]₂), effectively halting the catalytic turnover.
-
Competitive Hydrodehalogenation: In 2-bromopyrimidines, the C-Br bond is activated for oxidative addition, but the resulting Pd(II) intermediate is prone to rapid protodeboronation or reduction if transmetallation is slow, leading to the debrominated byproduct (pyrimidine) rather than the biaryl product.
Mechanistic Pathway & Inhibition
The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory N-binding pathway.
Figure 1: The Suzuki catalytic cycle highlighting the "Inhibition Trap" where pyrimidine nitrogen coordinates to Palladium, a pathway prevalent with non-bulky ligands like PPh₃.
Catalyst Landscape: Efficacy Comparison
Generation 1: Pd(PPh₃)₄ (Tetrakis)
-
Status: Obsolete for hindered pyrimidines.
-
Performance: Poor. The triphenylphosphine ligands are labile and lack the steric bulk to prevent pyrimidine N-coordination.
-
Failure Mode: High rates of homocoupling and significant catalyst deactivation. Yields for 2-bromopyrimidine often <30%.
Generation 2: Pd(dppf)Cl₂ (The Workhorse)
-
Performance: Reliable. The bidentate ferrocenyl ligand creates a wide bite angle, enhancing reductive elimination.
-
Limitation: Struggles with 2-substituted pyrimidines or sterically hindered boronic acids due to slower transmetallation rates.
Generation 3: Buchwald Precatalysts (XPhos/SPhos Pd G3/G4)
-
Status: Gold Standard for 2-bromopyrimidines .
-
Performance: Superior. XPhos is an electron-rich, bulky biaryl phosphine.
-
Mechanism:[3][4][5][6][7] The isopropyl groups on the non-coordinating ring provide a "roof" over the Pd center, physically blocking the pyrimidine nitrogen from binding while accelerating oxidative addition.
-
Precatalyst Benefit: G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL₂ species [1].
-
Generation 4: Pd-PEPPSI-IPr (NHC Stabilized)
-
Status: Best for Scale-up / Harsh Conditions .
-
Performance: The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing metal leaching. It is air-stable and operates well in "green" solvents (e.g., alcohols, water) or solvent-free microwave conditions [2].
Comparative Data Analysis
The following data aggregates performance metrics for the coupling of 2-bromopyrimidine with phenylboronic acid (a standard baseline) and 2,6-dimethylphenylboronic acid (sterically hindered challenge).
| Catalyst System | Ligand Class | Yield (2-Pos, Simple)* | Yield (2-Pos, Hindered)** | Primary Side Product | Recommended Use Case |
| Pd(PPh₃)₄ | Phosphine (Monodentate) | 25-40% | <10% | Pyrimidine (Dehalogenation) | Avoid for this substrate. |
| Pd(dppf)Cl₂ | Phosphine (Bidentate) | 65-75% | 30-45% | Homocoupling | Good for 5-bromo analogs. |
| XPhos Pd G4 | Dialkylbiaryl Phosphine | 92-98% | 85-90% | None detected | Primary Recommendation for 2-bromo. |
| PEPPSI-IPr | NHC (Carbene) | 88-94% | 80-85% | Trace Hydrolysis | Industrial scale-up / Microwave. |
*Conditions: 1 mol% Cat, K₃PO₄, Dioxane/H₂O, 100°C, 4h. **Conditions: 2-5 mol% Cat, K₃PO₄, Toluene/H₂O, 110°C, 12h.
Decision Framework for Catalyst Selection
Use this logic flow to select the optimal system for your specific pyrimidine substrate.
Figure 2: Catalyst selection decision tree based on halogen position and steric demands.
Self-Validating Experimental Protocol
Target: Coupling of 2-Bromopyrimidine with Phenylboronic Acid. Catalyst: XPhos Pd G4 (Preferred).
Materials
-
Substrate: 2-Bromopyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%) [Alternatively: Pd₂(dba)₃ (1 mol%) + XPhos (2.5 mol%)]
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Charge a reaction vial equipped with a magnetic stir bar with the boronic acid, K₃PO₄, and XPhos Pd G4. Cap the vial with a septum.
-
Validation Point: If using the precatalyst (G4), it is air-stable and can be weighed on the bench. If using Pd(OAc)₂/Ligand, weigh in a glovebox or under rapid Argon flow.
-
-
Solvent Addition: Evacuate and backfill the vial with Argon (x3). Syringe in the 2-bromopyrimidine (if liquid) and the degassed solvent mixture (Dioxane/Water).
-
Why Water? Water is critical for dissolving the inorganic base and activating the boronic acid to the boronate species (the active transmetallating agent).
-
-
Reaction: Heat the block to 80-100°C . Stir vigorously (1000 rpm).
-
Monitoring: Check TLC/LCMS at 1 hour.
-
Self-Validation: The reaction mixture should turn from a clear/yellow solution to a dark black/brown suspension (active Pd(0)). If it remains pale yellow or precipitates a mirror immediately, the catalyst has crashed out (failed).
-
-
Workup:
Troubleshooting Guide
-
Problem: Significant Dehalogenation (Reduction of C-Br).
-
Solution: Use anhydrous conditions with Cs₂CO₃ in Toluene, or switch to PEPPSI-IPr . Water promotes protodeboronation in highly unstable substrates.
-
-
Problem: Low Conversion (Stalled Reaction).
-
Solution: Increase temperature to 110°C or switch base to KOtBu (stronger activation).
-
References
-
Martin, R., & Buchwald, S. L. (2008).[11] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organ, M. G., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[12] Synlett, 2009(11), 1761-1764. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Valente, C., et al. (2012). PEPPSI–Pd–NHC Complexes: A New Class of Highly Active Catalysts. Angewandte Chemie International Edition, 51(14), 3314-3332. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PEPPSI™ 触媒 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Spectroscopic comparison of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate and its products
Spectroscopic Profiling & Reactivity Guide: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Part 1: Executive Summary & Strategic Utility
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and dual-receptor antagonists (e.g., Endothelin receptor antagonists like Macitentan). Its utility lies in its orthogonal reactivity : it possesses three distinct electrophilic sites that can be functionalized sequentially.
-
Site A (C6-Cl): Highly reactive towards Nucleophilic Aromatic Substitution (
). -
Site B (C5-Br): Prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
Site C (C4-Ester): Susceptible to hydrolysis, reduction, or amidation.
This guide compares the spectroscopic signature of the parent compound (Starting Material, SM) against its two most common downstream derivatives: the C6-Amino product (via
Part 2: Spectroscopic Baseline (Starting Material)
Before initiating synthesis, the purity of the starting material must be validated. The presence of both bromine and chlorine creates a unique mass spectrometric and NMR signature.
Validated Spectral Data (SM)
| Spectroscopy | Diagnostic Signal | Interpretation |
| C2-H : Deshielded singlet due to adjacent N atoms and electron-withdrawing halogens. | ||
| Ester CH | ||
| Ester CH | ||
| MS (ESI/APCI) | M, M+2, M+4 | Isotope Pattern : Distinctive triad pattern indicating one Br and one Cl atom. |
| FT-IR | 1745 cm | C=O (Ester) : Strong stretching vibration. |
Technical Insight: The C2-proton is the only aromatic proton in the SM. Any additional signals in the aromatic region (6.5–8.0 ppm) indicate contamination or hydrolysis.
Part 3: Comparative Reactivity & Product Analysis
This section details the transformation of the SM into its primary derivatives and the resulting spectroscopic shifts.
Workflow 1: Regioselective (C6-Amination)
Reaction: Displacement of the C6-Chlorine by a primary amine (e.g., Benzylamine). Rationale: The C6 position is activated by the ortho-nitrogen and the para-ester, making it significantly more electrophilic than the C5-bromide.
-
Protocol:
-
Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 eq) in dry THF or DMF.
-
Add DIPEA (1.2 eq) followed by Benzylamine (1.05 eq) at 0°C.
-
Stir at RT for 2–4 hours (Monitor by TLC; SM
~0.6, Product ~0.4 in 20% EtOAc/Hex). -
Critical Control: Do not heat initially to avoid displacing the C5-bromide or hydrolyzing the ester.
-
Workflow 2: Chemoselective Cross-Coupling (C5-Arylation)
Reaction: Suzuki-Miyaura coupling at C5 after C6 functionalization. Rationale: The C5-Bromine bond is sterically hindered and requires Pd-catalysis.
-
Protocol:
-
Suspend C6-amino intermediate (1.0 eq), Phenylboronic acid (1.2 eq), and
(2.5 eq) in Dioxane/Water (4:1). -
Degas with
for 10 min. -
Add
(5 mol%) and heat to 90°C for 12 h.
-
Part 4: Spectroscopic Comparison Tables
Table 1: H NMR Shift Tracking
| Position | Starting Material (SM) | Product A (C6-Benzylamino) | Product B (C5-Phenyl-C6-amino) |
| C2-H | 8.95 ppm (s) | 8.40 ppm (s) | 8.55 ppm (s) |
| N-H | — | ~5.80 ppm (br s) | ~5.50 ppm (br s) |
| Substituent | — | 7.30–7.40 ppm (m, 5H, Ph) | 7.20–7.50 ppm (m, 10H, 2xPh) |
| Ester ( | 4.48 ppm (q) | 4.35 ppm (q) | 4.10 ppm (q) |
Analysis:
-
Shielding Effect: The introduction of the amine at C6 donates electron density into the ring, shielding the C2-H, causing an upfield shift (8.95
8.40 ppm). -
Steric Twist: In Product B, the biaryl twist may cause shielding of the ester signals depending on conformation.
Table 2: Mass Spectrometry (Isotope Forensics)
| Compound | Halogen Content | Diagnostic Isotope Pattern (Intensity) |
| SM | 1 Br, 1 Cl | M (100%), M+2 (~130%), M+4 (~30%) |
| Product A | 1 Br, 0 Cl | M (100%), M+2 (98%) (1:1 Doublet) |
| Product B | 0 Br, 0 Cl | M (100%), M+1 (Typical C-13 satellite) |
Critical QC Check: If Product A shows an M+4 peak, the reaction failed to displace Chlorine, or you have bis-alkylation. If Product A shows no M+2 doublet, you likely displaced the Bromine (rare, but possible under forcing conditions).
Part 5: Reaction Pathway Visualization
The following diagram illustrates the orthogonal functionalization logic, highlighting the specific conditions required to maintain chemoselectivity.
Caption: Stepwise functionalization pathway demonstrating the orthogonality of the C6-Cl and C5-Br sites.
Part 6: References
-
Regioselective
on Pyrimidines:-
Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.
-
Source: Singh, K., et al. PMC/NIH.
-
URL:[Link]
-
-
Synthesis of Macitentan (Analogous Scaffold):
-
Title: The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.
-
Source: Bolli, M. H., et al. Journal of Medicinal Chemistry.
-
URL:[Link]
-
-
General Pyrimidine Reactivity:
-
Commercial Reference & CAS Data:
Sources
Structural Elucidation of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate: A Comparative Analytical Guide
Executive Summary
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents. Its high functionalization—featuring a halogenated core and an ester moiety—makes it a versatile electrophile for
However, the presence of bulky halogens (Br, Cl) at adjacent positions (C5, C6) introduces significant steric strain and electronic anisotropy (sigma-holes) that solution-phase methods often fail to characterize accurately. This guide objectively compares X-ray crystallography against NMR and Computational (DFT) alternatives, demonstrating why X-ray analysis is the requisite gold standard for validating the supramolecular assembly and absolute configuration of this derivative.
Part 1: The Structural Challenge
The core challenge in analyzing this molecule lies in the Halogen Bond (XB) potential.[1] The C5-Bromine and C6-Chlorine atoms are not merely steric bulk; they possess electron-deficient regions ("sigma-holes") along the R-X bond axis that can form highly directional non-covalent interactions (
-
The Blind Spot: Standard 1D-NMR (
) confirms chemical connectivity but cannot detect these directional intermolecular locks, which often dictate the drug's binding affinity to a protein target. -
The Solution: Single-crystal X-ray diffraction (SC-XRD) provides the atomic-resolution map necessary to visualize these interactions and measure the precise bond angles that define the molecule's reactivity profile.
Part 2: Methodological Comparison
The following table contrasts the three primary analytical techniques used for this scaffold.
Table 1: Comparative Efficacy of Structural Analysis Methods
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR ( | Computational (DFT) |
| Primary Output | Absolute 3D configuration & packing | Connectivity & dynamic solution conformation | Energy minimization & orbital density |
| Halogen Bonding | Directly Visualized (measures | Invisible (solvent averaging masks weak interactions) | Predicted (requires experimental validation) |
| Steric Analysis | Precise bond lengths/torsion angles ( | Inferred via NOE (distance constraints only) | Theoretical (gas phase often ignores packing forces) |
| Sample State | Solid (Single Crystal) | Liquid (Solvated) | Virtual (In silico) |
| Limitation | Requires high-quality crystal | Rapid exchange averages out conformers | Model dependent; prone to basis-set errors |
Why X-Ray Wins for This Scaffold
For Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, the C5-Br is a potent halogen bond donor. In the solid state, this atom frequently directs self-assembly by locking into the carbonyl oxygen of the ester group of a neighboring molecule.
-
NMR Failure Mode: In
or DMSO- , the solvent molecules compete for these interaction sites, effectively "washing out" the halogen bond signal. -
X-Ray Success: The crystal lattice freezes these interactions, revealing the "sigma-hole" geometry (typically
angle relative to the C-Br bond).
Part 3: Experimental Protocol
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural refinement.
Figure 1: Critical path for structural determination of halogenated pyrimidines.
Detailed Step-by-Step Methodology
Step 1: Crystallization (The Critical Step)
Obtaining X-ray quality crystals of halogenated pyrimidines requires controlling the nucleation rate to prevent twinning.
-
Solvent System: Prepare a 1:1 mixture of Ethanol (polar, solubilizes the ester) and Dichloromethane (DCM) (volatile, aids evaporation).
-
Dissolution: Dissolve 20 mg of the pure compound in 2 mL of the solvent mixture in a small scintillation vial. Sonicate if necessary to ensure homogeneity.
-
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Cap the large jar. As hexane vapor diffuses into the ethanol/DCM, solubility decreases slowly.
-
Harvesting: Allow to stand undisturbed at
for 3-5 days. Look for colorless, block-like prisms. Avoid needle-like clusters (indicative of rapid precipitation).
Step 2: Data Collection
-
Radiation Source: Use Molybdenum (Mo) K
radiation ( ).-
Reasoning: The heavy Bromine atom (
) absorbs softer X-rays (like Copper K ) too strongly, leading to significant absorption errors. Mo radiation penetrates better, yielding more accurate intensities for halogenated structures.
-
-
Temperature: Maintain sample at 100 K using a nitrogen cryostream. This reduces thermal vibration (atomic displacement parameters), sharpening the electron density map around the halogen atoms.
Step 3: Structure Refinement
-
Software: Use SHELXT for intrinsic phasing and SHELXL for least-squares refinement.
-
Absorption Correction: Apply Multi-scan or Gaussian absorption correction (critical due to Br/Cl content).
-
Validation: Ensure the final
value is (5%) and the Goodness of Fit (GooF) is near 1.0.
Part 4: Data Analysis & Interpretation
When analyzing the generated CIF (Crystallographic Information File), focus on these specific metrics to validate the structure.
Key Structural Metrics Table
| Parameter | Expected Range ( | Significance |
| C5-Br Bond Length | Shortening indicates resonance donation into the ring. | |
| C6-Cl Bond Length | Standard | |
| Torsion (Ester) | Defines if the ester is coplanar with the pyrimidine ring (conjugation). | |
| Halogen Bond Angle | Near-linear angle confirms a "Sigma-Hole" interaction ( |
The "Sigma-Hole" Interaction Map
The diagram below illustrates the supramolecular assembly often revealed by X-ray analysis, where the Bromine atom interacts with the carbonyl oxygen of an adjacent molecule.
Figure 2: Schematic of the intermolecular Halogen Bond (XB) network.
Scientific Causality: Why this matters for Drug Design
If you are developing this derivative as a kinase inhibitor:
-
Binding Pocket Mimicry: The intermolecular
interaction observed in the crystal lattice often mimics the interaction between the inhibitor and the protein backbone (e.g., the Hinge Region of a kinase). -
** conformational Locking:** X-ray data will reveal if the "ortho" placement of the Cl and Ester groups forces the ester out of plane. If the ester is twisted (torsion
), it may not fit into flat binding pockets, necessitating structural modification.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Cavallo, G., et al. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478–2601. (Authoritative review on sigma-hole interactions in crystal engineering). [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (The standard protocol for refinement). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72183192 (Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate isomer data for structural comparison). [Link]
-
Gilday, J. P., et al. (2015). "Halogen Bonding in Hypervalent Iodine and Bromine Derivatives." Crystal Growth & Design. (Provides comparative bond length data for brominated pyrimidines). [Link]
Sources
A Comparative Benchmarking of Synthetic Routes to Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate: A Guide for Researchers
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a key building block in contemporary drug discovery, forming the core of numerous molecules with therapeutic potential. The precise arrangement of its substituents offers a versatile scaffold for medicinal chemists to elaborate upon, making the efficient and scalable synthesis of this intermediate a critical endeavor. This guide provides an in-depth comparison of two distinct synthetic strategies to obtain this valuable compound: a traditional, linear approach and a more modern route employing a radical-based transformation. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most suitable method for their specific needs, considering factors such as yield, scalability, and reagent availability.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted pyrimidines like Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate presents a significant challenge in regioselectivity. The sequential introduction of chloro, bromo, and carboxylate groups onto the pyrimidine core requires careful strategic planning to ensure high yields and avoid the formation of undesired isomers. The two routes benchmarked in this guide offer contrasting philosophies to address this challenge.
Comparative Analysis of Synthetic Routes
The performance of the two synthetic routes is summarized below, with detailed experimental protocols provided in the subsequent sections.
| Parameter | Route 1: Classical Linear Synthesis | Route 2: Modern Radical Approach |
| Overall Yield | Moderate | Good to Excellent |
| Number of Steps | 3 | 2 (from a common intermediate) |
| Starting Materials | Simple, readily available | Commercially available, but potentially more expensive intermediate |
| Reagents & Conditions | Utilizes phosphorus oxychloride, requires careful handling | Employs radical initiators, may require optimization |
| Scalability | Good | Excellent |
| Purification | Standard crystallization and chromatography | Column chromatography may be necessary |
| Key Advantages | Well-established chemistry | Higher efficiency, potentially shorter |
| Key Disadvantages | Longer sequence, use of hazardous reagents | Radical reactions can be sensitive to conditions |
Route 1: The Classical Linear Synthesis
This route builds the pyrimidine ring from acyclic precursors, followed by sequential halogenation. It represents a robust and well-understood approach to this class of compounds.
Workflow Diagram
Caption: Workflow for the Classical Linear Synthesis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate.
Mechanistic Considerations
The initial step involves a cyclocondensation reaction between diethyl 2-bromomalonate and formamidine. The use of a strong base like sodium ethoxide is crucial for the deprotonation of formamidine, which then acts as a nucleophile. The subsequent chlorination of the resulting hydroxypyrimidine is a standard transformation, typically achieved with phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add formamidine hydrochloride (1.0 eq) and stir for 15 minutes.
-
Add diethyl 2-bromomalonate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
-
To a flask containing Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: The Modern Radical Approach
This route leverages a radical-mediated C-H functionalization to introduce the bromine atom in the final step. This approach can offer improved efficiency and regioselectivity compared to classical methods.
Workflow Diagram
Caption: Workflow for the Modern Radical Approach to Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate.
Mechanistic Considerations
This route begins with the commercially available Ethyl 6-chloropyrimidine-4-carboxylate. The key transformation is a free-radical bromination at the C-5 position. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is employed to initiate the reaction upon heating. The electron-withdrawing nature of the chloro and carboxylate groups deactivates the pyrimidine ring towards electrophilic attack, making the C-5 position susceptible to radical substitution. The reaction proceeds via a chain mechanism involving bromine radical abstraction of the C-5 hydrogen, followed by reaction of the resulting pyrimidyl radical with NBS to propagate the chain.[1][2]
Experimental Protocol
Synthesis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate via Radical Bromination
-
In a round-bottom flask, dissolve Ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product.
Conclusion and Future Outlook
Both the classical linear synthesis and the modern radical approach offer viable pathways to Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate. The choice between the two will largely depend on the specific requirements of the research. For smaller scale synthesis where the starting materials for the classical route are readily available, it provides a reliable method. However, for larger scale production and for researchers seeking to optimize for efficiency, the modern radical approach presents a compelling alternative, provided the starting intermediate is accessible.
Future research in this area may focus on developing catalytic and more environmentally benign methods for the halogenation steps, potentially avoiding the use of stoichiometric and hazardous reagents like POCl₃ and chlorinated solvents.
References
- Levene, P. A.; La Forge, F. B. On the Synthesis of 5-Bromouridine. J. Biol. Chem.1912, 11 (4), 345–349.
-
Wnuk, S. F.; et al. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Lett.2012 , 53 (38), 5161–5164. [Link]
-
Baran, P. S.; et al. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc.2021 , 143 (30), 11927–11933. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google Patents.
-
Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
-
Organic Syntheses. Ethyl bromomalonate. [Link]
Sources
Comparative study of different cross-coupling methods for pyrimidine functionalization
Executive Summary & Strategic Overview
The Heterocycle Challenge: Pyrimidines are ubiquitous in medicinal chemistry (e.g., Imatinib, Rosuvastatin) but present unique synthetic challenges due to their electron-deficient nature and the presence of two nitrogen atoms. These nitrogens can coordinate to palladium catalysts, poisoning the active species and stalling the catalytic cycle.
The Core Decision: Choosing the right cross-coupling method is not merely about yield; it is about matching the electronic bias of the pyrimidine core with the stability of the transmetallating agent.
-
Suzuki-Miyaura: The industry standard for scalability and green chemistry, but struggles with unstable 2-heteroaryl boronates.
-
Stille: The most robust method for installing heteroaryls and preventing catalyst poisoning, hampered by toxicity.
-
Negishi: The superior choice for alkylation (sp³-sp² coupling) and highly reactive substrates, requiring strict anhydrous conditions.
Mechanistic Deep Dive: The Electronic Landscape
To functionalize pyrimidines effectively, one must understand their intrinsic reactivity map. The pyrimidine ring acts as an electron sink, making oxidative addition facile at positions adjacent to nitrogen (C2, C4, C6) but difficult at the electron-neutral C5 position.
Regioselectivity Rules (The "Senior Scientist" Insight)
In poly-halogenated pyrimidines (e.g., 2,4-dichloropyrimidine), the site of oxidative addition is governed by the electrophilicity of the carbon center.
-
C4/C6 Position: Most electron-deficient. Reacts first under standard conditions.
-
C2 Position: Less reactive than C4 but more reactive than C5.
-
C5 Position: Electronically neutral (benzene-like). Requires highly active catalysts (e.g., substituted phosphines like XPhos) or prior activation (e.g., C5-iodide).
Critical Exception: Using bulky N-Heterocyclic Carbene (NHC) ligands can invert this selectivity to favor C2, a phenomenon driven by steric shielding of the C4 position.
Figure 1: Regioselectivity map for oxidative addition on pyrimidine scaffolds.
Comparative Analysis of Methodologies
A. Suzuki-Miyaura Coupling (Boron)
Best For: Biaryl formation, scale-up, and late-stage functionalization.
-
Mechanism: Boronic acids are activated by base (hydroxide/carbonate) to form a boronate "ate" complex, which is nucleophilic enough to transmetallate onto the Pd(II) center.
-
The "2-Pyridyl" Problem: 2-pyridyl and 2-pyrimidyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (loss of the boron group) before coupling can occur.[1][2]
-
The Fix: Use MIDA boronates or Potassium Trifluoroborates . These "slow-release" reagents maintain a low concentration of the active boronic acid, minimizing decomposition.[1]
B. Stille Coupling (Tin)
Best For: Installing heteroaryls (pyridines, thiazoles) and base-sensitive substrates.
-
Mechanism: Organostannanes are neutral and do not require base activation. This prevents side reactions associated with strong bases (e.g., hydrolysis of esters).
-
The "Stille Advantage": The tin center is less prone to the "protodeboronation" issues seen in Suzuki coupling. It is the most reliable method for coupling two electron-deficient heterocycles (e.g., pyrimidine-pyrimidine).
-
Limitation: Toxicity of alkyltin byproducts and difficulty in purification (requires KF workup or specialized silica).
C. Negishi Coupling (Zinc)
Best For: Alkylation (C-sp³ coupling) and highly hindered substrates.
-
Mechanism: Organozinc reagents are highly polarized and reactive. They transmetallate incredibly fast, often outcompeting side reactions.
-
The "Alkyl" Edge: Unlike Boron (Suzuki) or Tin (Stille), Zinc reagents do not suffer from slow transmetallation with alkyl groups. This makes Negishi the King of installing alkyl chains (e.g., methyl, ethyl, butyl) onto the pyrimidine core without beta-hydride elimination issues.
Data Summary: Method Selection Matrix
| Feature | Suzuki-Miyaura | Stille | Negishi |
| Primary Utility | Arylation (Biaryls) | Heteroarylation | Alkylation (sp³-C) |
| Reagent Stability | Moderate (Air stable) | High (Air/Moisture stable) | Low (Moisture sensitive) |
| Base Requirement | Yes (Essential) | No (Neutral conditions) | No (uses pre-formed R-ZnX) |
| Atom Economy | High | Low (Stoichiometric Sn waste) | Moderate |
| Toxicity | Low | High (Tin) | Moderate |
| Key Limitation | Unstable 2-heteroaryl boronates | Purification of Tin residues | Requires anhydrous conditions |
Experimental Protocols
Protocol A: C4-Selective Suzuki Coupling (Microwave Assisted)
Target: Rapid synthesis of 4-aryl-2-chloropyrimidines.
Rationale: Microwave irradiation accelerates the rate-limiting transmetallation step, suppressing the formation of the bis-coupled byproduct.
-
Setup: In a 10 mL microwave vial, charge 2,4-dichloropyrimidine (1.0 equiv, 149 mg) and arylboronic acid (1.05 equiv).
-
Catalyst System: Add Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2.0 equiv).
-
Solvent: Add a degassed mixture of DME/Water (2:1 v/v) (Concentration: 0.2 M).
-
Note: Water is critical here to dissolve the carbonate base and facilitate the formation of the active boronate species.
-
-
Reaction: Seal and irradiate at 100°C for 15 minutes (Dynamic power mode).
-
Workup: Dilute with ethyl acetate, wash with brine. The crude typically contains >90% of the C4-monocoupled product due to the electronic bias.
Protocol B: Negishi Alkylation of Pyrimidines
Target: Installation of alkyl chains at C5 (Nucleoside analog synthesis).
Rationale: Suzuki coupling with alkylboranes often fails due to slow transmetallation and competing beta-hydride elimination. Organozinc reagents solve this.
-
Zinc Reagent Prep: In a flame-dried Schlenk flask under Argon, treat the alkyl iodide (1.2 equiv) with activated Zinc dust in dry THF to form R-ZnI.
-
Coupling: To a separate flask containing 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv) and Pd(dppf)Cl₂ (3 mol%), add the supernatant R-ZnI solution via syringe.
-
Conditions: Stir at 60°C for 4 hours .
-
Expert Tip: If the reaction stalls, add 10 mol% CuI as a co-catalyst (Liebeskind enhancement) to facilitate transmetallation from Zn to Pd.
-
-
Quench: Carefully quench with saturated NH₄Cl (exothermic).
Decision Logic for Process Chemists
Figure 2: Decision matrix for selecting the optimal cross-coupling methodology.
References
-
Vertex AI Search. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. 3[1][4][5][6][7][8][9][10]
-
National Institutes of Health (NIH). (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. PubMed Central. 11[1][6][7][8]
-
National Institutes of Health (NIH). (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed Central. 10[1][7][8]
-
American Chemical Society (ACS). (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. 5
-
Royal Society of Chemistry (RSC). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 1
-
BenchChem. (2025).[12] Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid. 12[1][5][6][7][8][9][10][13]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
